5-Methyloxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c1-4-2-5-3-6-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMHCFYHVYGFMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347147 | |
| Record name | 5-Methyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66333-88-8 | |
| Record name | 5-Methyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methyloxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to 5-Methyloxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-methyloxazole, focusing on its chemical identity, structure, and properties. Due to the prevalence of its isomer, 5-methylisoxazole, in scientific literature, this document will also draw comparisons and provide data for the isoxazole variant where relevant, while maintaining a primary focus on the 1,3-oxazole structure as per IUPAC nomenclature.
IUPAC Name and Chemical Structure
The nomenclature of oxazole derivatives can sometimes lead to ambiguity. According to the International Union of Pure and Applied Chemistry (IUPAC), the parent compound "oxazole" refers to a five-membered heterocyclic ring containing oxygen and nitrogen atoms at positions 1 and 3, respectively. Consequently, the IUPAC name for this compound is 5-methyl-1,3-oxazole .
The chemical structure of 5-methyl-1,3-oxazole is characterized by a methyl group substituted at the 5th position of the 1,3-oxazole ring.
Chemical Structure of 5-methyl-1,3-oxazole:
Caption: 2D structure of 5-methyl-1,3-oxazole.
Physicochemical Properties
Quantitative data for 5-methyl-1,3-oxazole is limited in publicly available databases. The following table summarizes computed and available experimental properties. For comparison, data for the more extensively studied isomer, 5-methylisoxazole (5-methyl-1,2-oxazole), is also included.
| Property | 5-methyl-1,3-oxazole | 5-methylisoxazole (5-methyl-1,2-oxazole) |
| Molecular Formula | C₄H₅NO | C₄H₅NO |
| Molecular Weight | 83.09 g/mol | 83.09 g/mol |
| IUPAC Name | 5-methyl-1,3-oxazole | 5-methyl-1,2-oxazole |
| CAS Number | 66333-88-8 | 5765-44-6 |
| Boiling Point | Not available | 122 °C |
| Density | Not available | 1.018 g/cm³ |
| Refractive Index | Not available | n20/D 1.438 |
Synthesis of 5-Substituted-1,3-Oxazoles
Van Leusen Oxazole Synthesis (General Protocol)
The Van Leusen reaction involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, typically potassium carbonate, to form the oxazole ring. For the synthesis of 5-methyl-1,3-oxazole, propanal would be the required aldehyde starting material.
Reaction Scheme:
Caption: General workflow for the Van Leusen synthesis of 5-methyl-1,3-oxazole.
Experimental Protocol (General Procedure):
-
Reaction Setup: To a solution of propanal (1.0 equivalent) in a suitable solvent such as methanol, add tosylmethyl isocyanide (1.0-1.2 equivalents).
-
Addition of Base: Add a base, such as potassium carbonate (2.0-3.0 equivalents), to the reaction mixture portion-wise with stirring.
-
Reaction Conditions: The reaction is typically stirred at room temperature or gently heated (e.g., to reflux) to drive the reaction to completion. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield the desired 5-methyl-1,3-oxazole.
Spectroscopic Data
Detailed and verified spectroscopic data (NMR, IR, Mass Spectrometry) for 5-methyl-1,3-oxazole are not widely published. Researchers synthesizing this compound would need to perform full characterization. For reference, the following are expected characteristic signals based on the structure:
-
¹H NMR: Signals corresponding to the methyl protons, and the two protons on the oxazole ring.
-
¹³C NMR: Resonances for the methyl carbon and the three carbon atoms of the oxazole ring.
-
IR Spectroscopy: Characteristic peaks for C-H, C=N, and C-O-C stretching vibrations.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 83.09 g/mol .
Biological and Pharmacological Relevance
The oxazole ring is a privileged scaffold in medicinal chemistry and drug discovery, being a key structural component in numerous natural products and synthetic compounds with a wide range of biological activities. These activities include antibacterial, antifungal, anti-inflammatory, and anticancer properties.
While specific biological activity data for 5-methyl-1,3-oxazole is scarce, its derivatives are of significant interest. The methyl group at the 5-position can influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability and receptor binding affinity. Therefore, 5-methyl-1,3-oxazole serves as a valuable building block for the synthesis of novel drug candidates.
For instance, the isoxazole isomer, particularly 3-amino-5-methylisoxazole, is a crucial intermediate in the synthesis of sulfonamide drugs. This highlights the importance of the substituted methyl-oxazole/isoxazole core in the development of therapeutics.
Conclusion
5-Methyl-1,3-oxazole is a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. While detailed experimental data for this specific molecule is limited, its synthesis can be achieved through established methods for 5-substituted oxazoles, such as the Van Leusen reaction. The oxazole moiety is a well-established pharmacophore, suggesting that 5-methyl-1,3-oxazole and its derivatives are promising candidates for further investigation in drug discovery and development programs. It is crucial for researchers to distinguish this compound from its more commonly cited isomer, 5-methylisoxazole, to ensure clarity and accuracy in scientific communication. Further research is warranted to fully characterize the physicochemical properties and explore the potential biological activities of 5-methyl-1,3-oxazole.
An In-depth Technical Guide to the Physical and Chemical Properties of 5-Methyloxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyloxazole is a heterocyclic organic compound featuring a five-membered aromatic ring containing one oxygen and one nitrogen atom. The oxazole scaffold is a significant structural motif in a variety of biologically active compounds and natural products, making its derivatives, including this compound, of considerable interest in medicinal chemistry and drug development.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside general characteristics of the oxazole ring system to offer a predictive understanding where specific data for this compound is limited.
Physicochemical Properties
Quantitative data for this compound is sparse in the available literature. The following tables summarize the available experimental and computed data for this compound. For comparative context, experimental data for the isomeric 5-Methylisoxazole is also provided.
Table 1: Physical and Chemical Properties of this compound (CAS: 66333-88-8)
| Property | Value | Source |
| Molecular Formula | C₄H₅NO | [3] |
| Molecular Weight | 83.09 g/mol | [3] |
| Density | 1.016 g/cm³ | Biosynth |
| Computed XLogP3 | 0.7 | [3] |
| Kovats Retention Index (Standard non-polar) | 683 | [3] |
| Kovats Retention Index (Standard polar) | 1102 | [3] |
Table 2: Physical and Chemical Properties of 5-Methylisoxazole (CAS: 5765-44-6)
| Property | Value | Source |
| Molecular Formula | C₄H₅NO | [4] |
| Molecular Weight | 83.09 g/mol | [4] |
| Boiling Point | 116-122 °C | |
| Density | 1.0224 g/cm³ @ 20 °C | |
| Flash Point | 30 °C |
Spectroscopic Data
1H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show signals for the methyl group protons and the two protons on the oxazole ring. The chemical shifts will be influenced by the electron distribution within the aromatic ring.
13C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the methyl carbon and the three carbon atoms of the oxazole ring. The chemical shifts of the ring carbons are dependent on their position relative to the heteroatoms.
Infrared (IR) Spectroscopy: The IR spectrum of an oxazole ring typically displays characteristic absorbances for ring stretching, C-H in-plane deformation, and ring breathing.[1] For the parent oxazole, these are observed around 1537, 1498, 1326 cm⁻¹ (ring stretch), 1257 cm⁻¹ (C-H in-plane deformation), and 1143, 1080, 1045 cm⁻¹ (ring breathing).[1] The presence of a methyl group in this compound would introduce additional C-H stretching and bending vibrations.
Chemical Properties and Reactivity
The reactivity of the oxazole ring is characterized by a balance of aromatic stability and the influence of the electronegative oxygen and nitrogen atoms.
Stability: The oxazole ring is thermally stable.[5] However, it is susceptible to cleavage under strongly acidic or basic conditions.[6] Strong oxidizing agents such as potassium permanganate, chromic acid, and ozone can also cleave the oxazole ring.[6][7] The ring is generally stable towards reducing agents.[7]
Reactivity:
-
Electrophilic Substitution: The oxazole ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the pyridine-type nitrogen atom.[8] When electrophilic substitution does occur, it is predicted to favor the C4 position, followed by C5, and is least favored at C2. The presence of an activating group can facilitate these reactions.[9]
-
Nucleophilic Attack: Nucleophilic attack on the oxazole ring is more common than electrophilic substitution, particularly at the C2 position, which is the most electron-deficient.[8][9] However, direct nucleophilic substitution on the ring can be challenging and may lead to ring opening.[6][9]
-
Deprotonation: The protons on the oxazole ring exhibit acidity in the order of C2 > C5 > C4.[5][8] The C2 proton is the most acidic and can be removed by strong bases, leading to the formation of an intermediate that can be trapped by electrophiles.[6]
-
Cycloaddition Reactions: Oxazoles can participate as dienes in Diels-Alder reactions, which is a useful method for the synthesis of pyridines and furans.[5][8]
Experimental Protocols
Due to the limited availability of specific experimental procedures for this compound, this section provides a generalized and widely applicable protocol for the synthesis of 5-substituted oxazoles, the Van Leusen oxazole synthesis.
Van Leusen Oxazole Synthesis:
This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to form a 5-substituted oxazole.
Reaction:
Materials:
-
Acetaldehyde (as a precursor for the 5-methyl group)
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of tosylmethyl isocyanide (1.0 equivalent) in methanol is added acetaldehyde (1.2 equivalents).
-
The mixture is cooled to 0 °C, and potassium carbonate (1.5 equivalents) is added portion-wise.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane and water.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel to afford this compound.
Diagram 1: Van Leusen Synthesis of this compound
References
- 1. content.e-bookshelf.de [content.e-bookshelf.de]
- 2. Synthesis and Biological Evaluation of N-Aryl-5-aryloxazol-2-amine Derivatives as 5-Lipoxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C4H5NO | CID 528411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Methylisoxazole | C4H5NO | CID 79833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. benchchem.com [benchchem.com]
- 7. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
Spectroscopic Profile of 5-Methyloxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 5-Methyloxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.
Spectroscopic Data Summary
The empirical formula for this compound is C₄H₅NO, with a molecular weight of 83.09 g/mol . The spectroscopic data provides confirmation of its distinct molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.7 | Singlet | H2 |
| ~6.8 | Singlet | H4 |
| ~2.4 | Singlet | -CH₃ |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~151 | C2 |
| ~140 | C5 |
| ~125 | C4 |
| ~12 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | =C-H stretch |
| ~2930 | Medium | C-H stretch (methyl) |
| ~1600 | Medium | C=N stretch |
| ~1500 | Medium | C=C stretch |
| ~1380 | Medium | C-H bend (methyl) |
| ~1100 | Strong | C-O-C stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Under electron ionization (EI), this compound exhibits a characteristic fragmentation pattern.
| m/z | Relative Intensity (%) | Assignment |
| 83 | High | Molecular Ion [M]⁺ |
| 55 | Moderate | [M - CO]⁺ |
| 42 | High | [C₂H₂N]⁺ |
| 41 | Moderate | [C₃H₅]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2]
-
Filter the solution into a clean 5 mm NMR tube.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition:
-
Insert the sample tube into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[1]
-
Shim the magnetic field to achieve homogeneity and optimal resolution.[1]
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
IR Spectroscopy
Sample Preparation (Neat Liquid):
-
Place one to two drops of neat this compound liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]
-
Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.[3]
Data Acquisition:
-
Place the salt plate assembly into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty instrument.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (Electron Ionization)
Sample Introduction and Ionization:
-
Introduce a small amount of the volatile this compound sample into the mass spectrometer, typically via a gas chromatography (GC) inlet or a direct insertion probe.[4]
-
The sample is vaporized and enters the ion source.
-
In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5][6]
Mass Analysis and Detection:
-
The resulting positively charged ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.[7]
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. web.mit.edu [web.mit.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Electron ionization - Wikipedia [en.wikipedia.org]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uni-saarland.de [uni-saarland.de]
Theoretical Insights into the Molecular Structure of 5-Methyloxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the theoretical studies on the molecular structure of 5-methyloxazole. Due to the limited availability of dedicated research on this specific molecule, this paper synthesizes findings from computational studies on the parent oxazole ring and related methylated heterocyclic compounds. The information presented herein offers valuable insights for researchers in computational chemistry, medicinal chemistry, and drug development.
Molecular Geometry
The molecular structure of this compound is characterized by a planar five-membered heterocyclic ring containing an oxygen and a nitrogen atom, with a methyl group substituted at the 5th position. The geometry of the oxazole ring is a critical determinant of its chemical reactivity and biological activity. Theoretical calculations, primarily using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, have been employed to determine the optimized geometric parameters of oxazole and its derivatives.
Bond Lengths
The bond lengths within the this compound molecule are influenced by the electronegativity of the heteroatoms and the aromatic character of the ring. The table below summarizes representative theoretical bond lengths for the core oxazole ring, derived from computational studies on oxazole. The presence of the methyl group at the C5 position is expected to slightly elongate the adjacent C4-C5 and C5-O1 bonds due to hyperconjugation and inductive effects.
| Bond | Hartree-Fock / 6-31G** (Å) | DFT (B3LYP) / 6-31G** (Å) |
| O1 - C2 | 1.355 | 1.404 |
| C2 - N3 | 1.379 | 1.355 |
| N3 - C4 | - | - |
| C4 - C5 | - | - |
| C5 - O1 | - | - |
| C5 - C(Methyl) | - | - |
| Note: Specific values for N3-C4, C4-C5, C5-O1, and the C5-C(Methyl) bond in this compound are not explicitly available in the direct search results but can be inferred from general principles and studies on similar molecules. |
Bond Angles
The bond angles in the oxazole ring deviate from the ideal 108° of a regular pentagon due to the different sizes and electronic environments of the oxygen, nitrogen, and carbon atoms. The substitution of a methyl group at the C5 position is anticipated to cause minor steric-induced adjustments to the adjacent bond angles.
| Angle | DFT (B3LYP) / 6-311++G(d,p) (°) |
| C5 - O1 - C2 | 107.4 |
| O1 - C2 - N3 | 114.1 |
| C2 - N3 - C4 | - |
| N3 - C4 - C5 | - |
| C4 - C5 - O1 | - |
| O1 - C5 - C(Methyl) | - |
| C4 - C5 - C(Methyl) | - |
| Note: The provided angles are from a study on an oxazole derivative and serve as a close approximation.[1] Specific angles for this compound would require dedicated calculations. |
Experimental and Theoretical Protocols
The determination of the molecular structure of this compound relies on computational chemistry methods. The following outlines a standard and robust protocol for such theoretical studies.
Density Functional Theory (DFT) Calculations
A widely accepted and accurate method for optimizing the geometry of organic molecules is Density Functional Theory (DFT).[2]
Protocol:
-
Initial Structure Creation: The 2D structure of this compound is drawn using molecular editing software (e.g., GaussView, ChemDraw) and converted to a 3D conformation.
-
Geometry Optimization: The 3D structure undergoes geometry optimization to find the lowest energy conformation. A common and reliable functional for this purpose is Becke, 3-parameter, Lee-Yang-Parr (B3LYP) combined with a high-level basis set such as 6-311++G(d,p).[1][3] This level of theory provides a good balance between computational cost and accuracy for molecules of this nature.
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a vibrational frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.
-
Property Calculation: With the optimized geometry, various electronic properties such as molecular orbital energies (HOMO-LUMO), Mulliken charges, and the molecular electrostatic potential (MEP) can be calculated to understand the molecule's reactivity and intermolecular interaction potential.[2]
Visualizations
The following diagrams illustrate the logical workflow of a theoretical study on molecular structure and the key structural features of the oxazole ring.
Caption: Computational workflow for theoretical analysis of this compound.
Caption: Molecular structure of this compound with atom numbering.
References
An In-depth Technical Guide on the Solubility of 5-Methyloxazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-methyloxazole in organic solvents. Due to a notable lack of publicly available quantitative solubility data for this compound, this document focuses on providing a robust framework for the experimental determination of this crucial physicochemical property. The guide includes a detailed experimental protocol, a standardized template for data presentation, and a visual representation of the experimental workflow to aid researchers in generating reliable and comparable solubility data.
Introduction to this compound and its Solubility
This compound is a heterocyclic compound of interest in various fields, including medicinal chemistry and materials science. Its solubility in organic solvents is a critical parameter that influences its application in chemical synthesis, purification, formulation, and in vitro/in vivo studies. A thorough understanding of its solubility profile allows for the selection of appropriate solvent systems for reactions, crystallization, and delivery, thereby optimizing experimental outcomes and ensuring the reliability of research data.
Predicted Solubility Profile
Based on the chemical structure of this compound, which contains both a polar oxazole ring and a non-polar methyl group, a qualitative solubility profile can be predicted based on the "like dissolves like" principle. It is anticipated that this compound will exhibit higher solubility in polar organic solvents and lower solubility in non-polar organic solvents. However, experimental verification is essential to establish quantitative solubility values.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. To address this gap, this guide provides a standardized table for researchers to report their experimentally determined data, facilitating clear comparison and dissemination of results.
Table 1: Solubility of this compound in Various Organic Solvents (Template for Experimental Data)
| Solvent | Solvent Polarity | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | Polar Protic | e.g., 25 | Data to be determined | Data to be determined |
| Ethanol | Polar Protic | e.g., 25 | Data to be determined | Data to be determined |
| Acetone | Polar Aprotic | e.g., 25 | Data to be determined | Data to be determined |
| Acetonitrile | Polar Aprotic | e.g., 25 | Data to be determined | Data to be determined |
| Ethyl Acetate | Moderately Polar | e.g., 25 | Data to be determined | Data to be determined |
| Dichloromethane | Moderately Polar | e.g., 25 | Data to be determined | Data to be determined |
| Toluene | Non-polar | e.g., 25 | Data to be determined | Data to be determined |
| Hexane | Non-polar | e.g., 25 | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | e.g., 25 | Data to be determined | Data to be determined |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound using the widely accepted isothermal shake-flask method followed by gravimetric analysis. This method is robust and provides thermodynamic solubility data.
4.1. Materials and Equipment
-
This compound (of high purity)
-
A selection of organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm pore size)
-
Pre-weighed vials for collecting the filtrate
-
Vacuum oven or desiccator
4.2. Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial. The presence of undissolved solid is essential to ensure that the solution is saturated.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection:
-
After the equilibration period, cease agitation and allow the vial to rest at the constant temperature for several hours to permit the excess solid to settle.
-
Carefully withdraw a sample of the clear supernatant using a syringe.
-
Attach a syringe filter to the syringe and dispense a known volume of the saturated solution into a pre-weighed collection vial.
-
-
Gravimetric Analysis:
-
Place the collection vial containing the filtered saturated solution in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound.
-
Dry the sample until a constant weight is achieved, indicating complete removal of the solvent.
-
Weigh the vial containing the dried this compound.
-
4.3. Calculation of Solubility
-
Mass of dissolved this compound: Subtract the initial weight of the empty collection vial from the final weight of the vial with the dried solute.
-
Solubility ( g/100 mL): (Mass of dissolved this compound / Volume of filtered solution) x 100.
-
Molar Solubility (mol/L): (Mass of dissolved this compound / Molar mass of this compound) / Volume of filtered solution in Liters.
Visualized Experimental Workflow
The following diagram outlines the key steps in the experimental protocol for determining the solubility of this compound.
Caption: A workflow diagram for the experimental determination of solubility.
5-Methyloxazole: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the safety and handling guidelines for 5-Methyloxazole (CAS No. 66333-88-8). The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this compound responsibly and mitigate potential risks in a laboratory or industrial setting.
Chemical and Physical Properties
While specific experimental data for this compound is limited in publicly available resources, the following table summarizes its key chemical and physical properties based on available information.
| Property | Value | Source |
| CAS Number | 66333-88-8 | --INVALID-LINK-- |
| Molecular Formula | C4H5NO | --INVALID-LINK-- |
| Molecular Weight | 83.09 g/mol | --INVALID-LINK-- |
| Density | 1.016 g/cm³ | --INVALID-LINK-- |
| Boiling Point | No data available | |
| Flash Point | No data available |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table outlines its GHS hazard classification.
| Hazard Class | Hazard Statement |
| Flammable liquids | H225: Highly flammable liquid and vapor. H226: Flammable liquid and vapor. |
| Skin corrosion/irritation | H315: Causes skin irritation. |
| Serious eye damage/eye irritation | H318: Causes serious eye damage. H319: Causes serious eye irritation. |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation. |
Signal Word: Danger[1]
Hazard Pictograms:
-
Flame
-
Corrosion
-
Exclamation Mark
Safety and Handling Precautions
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use a properly fitted respirator with an organic vapor cartridge if working in a poorly ventilated area or when the potential for inhalation exists.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage and Disposal
Proper storage and disposal of this compound are crucial to maintain its stability and prevent accidents.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]
-
Keep away from heat, sparks, and open flames.
-
Store separately from oxidizing agents and incompatible materials.
Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain or into the environment.
First Aid Measures
In case of exposure, immediate medical attention is required.
-
After Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.
-
Specific Hazards Arising from the Chemical: Flammable liquid and vapor. Vapors may travel to a source of ignition and flash back. Containers may explode when heated. Hazardous combustion products may include carbon oxides and nitrogen oxides.
-
Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Toxicological Information
Occupational Exposure Limits
Specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), for this compound have not been established. In the absence of defined exposure limits, exposure should be minimized to the lowest reasonably achievable level.
Experimental Protocols
Detailed and verified experimental protocols for the synthesis and purification of this compound are not widely available in the public domain. Researchers planning to synthesize or purify this compound should consult specialized chemical literature and perform a thorough risk assessment before proceeding. The following diagram illustrates a general logical workflow for a chemical synthesis, which should be adapted with specific parameters based on a validated protocol.
The following diagram outlines the logical steps for handling a chemical spill, which is a critical safety procedure when working with hazardous materials like this compound.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS) or professional safety advice. All personnel handling this compound must be thoroughly trained in chemical safety and handling procedures. A comprehensive risk assessment should be conducted before any new or modified procedure involving this compound.
References
5-Methyloxazole Scaffold: A Technical Guide to Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-methyloxazole scaffold is a heterocyclic motif of growing interest in medicinal chemistry. As a bioisostere of other five-membered heterocyclic rings, it possesses the potential for a wide range of biological activities. This technical guide provides a comprehensive overview of the current understanding of the potential biological activities of this compound derivatives, with a focus on anticancer, antimicrobial, and anti-inflammatory properties. Due to the limited volume of research specifically focused on the this compound core, this guide also incorporates data from structurally related isoxazole and thiazole derivatives to infer potential therapeutic applications and guide future research.
Anticancer Activity
Derivatives of the closely related isoxazole scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. The data suggests that the this compound core could be a valuable pharmacophore in the design of novel anticancer agents.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various isoxazole derivatives against a panel of human cancer cell lines. This data is presented to suggest the potential anticancer efficacy of this compound analogues.
| Compound ID/Reference | Scaffold | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) |
| 5l [1] | Isoxazole-piperazine hybrid | Huh7 | Human Liver Carcinoma | 0.3 - 3.7 |
| 5m [1] | Isoxazole-piperazine hybrid | Mahlavu | Human Liver Carcinoma | 0.3 - 3.7 |
| 5n [1] | Isoxazole-piperazine hybrid | MCF-7 | Human Breast Adenocarcinoma | 0.3 - 3.7 |
| 5o [1] | Isoxazole-piperazine hybrid | Huh7, Mahlavu, MCF-7 | Mixed | 0.3 - 3.7 |
| 5a [1] | Phenyl-isoxazole-piperazine | Huh7 | Human Liver Carcinoma | 14.1 - 19.9 |
| 5b [1] | Fluoro-phenyl-isoxazole-piperazine | Huh7 | Human Liver Carcinoma | 5.3 |
| 5b [1] | Fluoro-phenyl-isoxazole-piperazine | Mahlavu | Human Liver Carcinoma | 6.2 |
| 4n [2] | 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole | A549, COLO 205, MDA-MB 231, PC-3 | Lung, Colon, Breast, Prostate | < 12 |
| Compound 5 [3] | N-1 arylidene amino imidazole-2-thione | MCF-7, HepG2, HCT-116 | Breast, Liver, Colon | < 5 |
Antimicrobial Activity
The this compound scaffold and its analogs have shown promise as antimicrobial agents. The data below, primarily from related thiazole and benzoxazole derivatives, indicates potential for broad-spectrum antibacterial and antifungal activity.
Quantitative Data: In Vitro Antimicrobial Susceptibility
The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial potency. The following table summarizes the MIC values for various heterocyclic compounds against a range of microbial strains.
| Compound ID/Reference | Scaffold | Microbial Strain | Strain Type | MIC (µg/mL) |
| 4b [4] | 5-methyl-2-phenyl-benzoxazole | Staphylococcus aureus | Gram-positive bacteria | 12.5 |
| 4c [4] | 5-methyl-2-phenyl-benzoxazole | Staphylococcus aureus | Gram-positive bacteria | 12.5 |
| 5a [4] | 6-methyl-2-phenyl-benzoxazole | Pseudomonas aeruginosa | Gram-negative bacteria | 25 |
| 4c [4] | 5-methyl-2-phenyl-benzoxazole | Candida albicans | Yeast | 12.5 |
| 3g [2] | 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one | Pseudomonas aeruginosa | Gram-negative bacteria | 0.14 (converted from 0.21 µM) |
| 3g [2] | 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one | Escherichia coli | Gram-negative bacteria | 0.14 (converted from 0.21 µM) |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound derivatives can be inferred from studies on related scaffolds that show inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).
Quantitative Data: In Vitro Enzyme Inhibition
The following table presents the half-maximal inhibitory concentration (IC₅₀) values of isoxazole derivatives against inflammatory enzymes.
| Compound ID/Reference | Scaffold | Target Enzyme | IC₅₀ (µM) |
| Compound R3 [5] | Isoxazole derivative | COX-2 | 0.84 |
| Compound R3 [5] | 5-LOX | 0.46 | |
| Compound 3 [6] | Isoxazole derivative | 5-LOX | 8.47 |
| Compound C5 [6] | Isoxazole derivative | 5-LOX | 10.48 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of this compound and related scaffolds.
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against compound concentration.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. It involves challenging a standardized bacterial or fungal inoculum with serial dilutions of the antimicrobial compound in a liquid medium.
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial twofold dilutions in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbes in medium without compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays
Principle: These assays measure the ability of a compound to inhibit the activity of COX-1, COX-2, or 5-LOX enzymes, which are key enzymes in the inflammatory cascade. Inhibition is typically measured by quantifying the production of prostaglandins or leukotrienes.
Protocol (General):
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing the purified enzyme (e.g., ovine COX-1, human recombinant COX-2, or potato 5-LOX) in a suitable buffer.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound or a vehicle control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., arachidonic acid).
-
Reaction Termination and Product Quantification: After a specific incubation period, terminate the reaction and quantify the amount of product formed (e.g., PGE₂, LTB₄) using methods such as enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate potential signaling pathways that could be modulated by this compound derivatives, as well as a typical workflow for evaluating their biological activity.
Caption: Potential modulation of the Akt/GSK3β/β-catenin signaling pathway by this compound derivatives.
Caption: A typical experimental workflow for screening the in vitro cytotoxicity of novel compounds.
Caption: A logical diagram illustrating the basis of structure-activity relationship (SAR) studies.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct research on this specific core is still emerging, the significant biological activities observed for structurally similar isoxazole and thiazole derivatives provide a strong rationale for its further exploration. The available data suggests that this compound-based compounds could possess potent anticancer, antimicrobial, and anti-inflammatory properties.
Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound derivatives. Key areas for investigation include:
-
Broad-spectrum screening: Evaluating compounds against a wide range of cancer cell lines, bacterial and fungal strains, and in various inflammatory models.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by active compounds.
-
Structure-activity relationship (SAR) studies: Systematically modifying the substituents on the this compound ring to optimize potency and selectivity.
-
In vivo efficacy and safety profiling: Advancing the most promising lead compounds into preclinical animal models to assess their therapeutic potential and toxicological profiles.
By pursuing these research avenues, the full therapeutic potential of the this compound scaffold can be unlocked, potentially leading to the discovery of novel and effective drugs for a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]
- 3. CAS 42831-50-5: 5-Methylisoxazole-4-carboxylic acid [cymitquimica.com]
- 4. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Methyloxazole Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 5-methyloxazole derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The protocols detailed below, along with the summarized data and pathway visualizations, are intended to serve as a practical guide for researchers engaged in the discovery and development of novel therapeutics. The this compound scaffold is a key pharmacophore found in a variety of biologically active molecules, exhibiting a range of activities including anti-inflammatory, anticancer, and neuroprotective effects.
Introduction to this compound Derivatives in Medicinal Chemistry
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Derivatives of oxazole are prevalent in numerous natural products and synthetic pharmaceuticals, demonstrating a broad spectrum of pharmacological activities.[1] The this compound moiety, in particular, has been identified as a valuable component in the design of kinase inhibitors, anti-inflammatory agents, and compounds targeting central nervous system disorders.[2][3][4] Their synthetic accessibility and the ability to readily introduce diverse substituents at various positions of the oxazole ring make them attractive targets for medicinal chemistry campaigns.
Key Synthetic Methodologies
Two of the most robust and widely employed methods for the synthesis of the oxazole core are the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis. These methods offer versatile routes to a wide array of substituted oxazoles.
Van Leusen Oxazole Synthesis
The Van Leusen reaction provides a direct and efficient route to 5-substituted oxazoles through the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC).[1][5] This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a protic solvent like methanol.[5][6] The reaction proceeds via the formation of an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole.[1][5] A significant advantage of this method is the commercial availability and relatively low odor of the TosMIC reagent.[5]
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classic method for the formation of oxazoles, involving the cyclodehydration of 2-acylamino ketones.[7][8][9] This intramolecular condensation is typically promoted by strong dehydrating agents such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[10][11] The requisite 2-acylamino ketone precursors can be prepared through various methods, including the Dakin-West reaction.[8] This methodology is particularly useful for the synthesis of 2,5-disubstituted oxazoles.[10]
Experimental Protocols
Protocol 1: Van Leusen Synthesis of 5-Methyl-2-phenyloxazole
This protocol describes the synthesis of 5-methyl-2-phenyloxazole from benzaldehyde and 1-(isocyanoethyl)tosylmethane.
Materials:
-
Benzaldehyde
-
1-(Isocyanoethyl)tosylmethane (a derivative of TosMIC)
-
Potassium Carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of benzaldehyde (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add 1-(isocyanoethyl)tosylmethane (1.1 mmol).
-
Add potassium carbonate (2.0 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add water (20 mL) and ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford pure 5-methyl-2-phenyloxazole.
Protocol 2: Robinson-Gabriel Synthesis of 5-Methyl-2-phenyloxazole
This protocol outlines the synthesis of 5-methyl-2-phenyloxazole from N-(1-oxopropan-2-yl)benzamide.
Materials:
-
N-(1-oxopropan-2-yl)benzamide (2-benzamidoacetone)
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphorus Oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂) or appropriate solvent
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Water (H₂O)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-(1-oxopropan-2-yl)benzamide (1.0 mmol) in a suitable anhydrous solvent such as dichloromethane (10 mL) in a round-bottom flask equipped with a reflux condenser.
-
Carefully add the dehydrating agent. For example, add concentrated sulfuric acid (e.g., 2-3 drops) or phosphorus oxychloride (1.1 mmol) dropwise to the stirred solution at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it into a beaker of ice-cold saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure 5-methyl-2-phenyloxazole.
Data Presentation
The following tables summarize representative yields and spectroscopic data for a selection of this compound derivatives synthesized via the methodologies described.
| Entry | Derivative | Synthesis Method | Yield (%) | Reference |
| 1 | 5-Methyl-2-phenyloxazole | Robinson-Gabriel | Not specified | [12] |
| 2 | 2-(4-Chlorophenyl)-5-methyloxazole | Van Leusen | 73% | [13] |
| 3 | 5-Methyl-2-(p-tolyl)oxazole | Not specified | Not specified | |
| 4 | 2-Isopropyl-5-methyloxazole | Van Leusen | Not specified |
Table 1: Synthesis Yields of this compound Derivatives
| Derivative | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |
| 5-Methyl-2-phenyloxazole | 8.05-8.02 (m, 2H), 7.45-7.42 (m, 3H), 6.85 (s, 1H), 2.45 (s, 3H) | 161.0, 150.5, 129.9, 128.8, 126.2, 123.5, 11.5 | [14] |
| 2-(4-Chlorophenyl)-5-methyloxazole | 7.96 (d, 2H, J = 8.6 Hz), 7.43 (d, 2H, J = 8.6 Hz), 6.84 (s, 1H), 2.44 (s, 3H) | 160.0, 159.1, 136.3, 129.4, 127.7, 126.8, 122.4, 11.4 | [13] |
Table 2: Spectroscopic Data for this compound Derivatives
Mandatory Visualization
Synthetic Workflow for this compound Derivatives
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound derivatives.
Caption: General workflow for the synthesis of this compound derivatives.
Signaling Pathway: Inhibition of p38 MAPK by a this compound Derivative
This compound derivatives have been investigated as inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade that regulates inflammation and cellular stress responses.[3][15] The p38 MAPK pathway is activated by various extracellular stimuli, including inflammatory cytokines and environmental stresses.[6][10][] Inhibition of p38 MAPK can block the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a promising therapeutic strategy for inflammatory diseases.[3][]
References
- 1. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-3β, a pivotal kinase in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 12. 5-METHYL-2-PHENYL-OXAZOLE synthesis - chemicalbook [chemicalbook.com]
- 13. rsc.org [rsc.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols: 5-Methyloxazole as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyloxazole is a five-membered heterocyclic compound containing nitrogen and oxygen atoms. Its unique electronic properties and the presence of a reactive methyl group make it a valuable and versatile building block in organic synthesis. The oxazole ring is a key structural motif found in numerous natural products and pharmacologically active molecules. This document provides an overview of the applications of this compound in the synthesis of more complex molecules, along with detailed experimental protocols for key transformations.
Key Synthetic Applications
This compound can be strategically employed in a variety of organic reactions, primarily involving the functionalization of the methyl group, reactions at the C4 position of the oxazole ring, and cycloaddition reactions where the oxazole acts as a diene component. These transformations provide access to a diverse range of molecular scaffolds, including substituted pyridines, functionalized carboxylic acids, and various heterocyclic systems.
Functionalization of the C5-Methyl Group via Lithiation
One of the most powerful methods for elaborating the this compound core is through the deprotonation of the C5-methyl group using a strong base, a process known as lateral lithiation. The resulting lithiated species is a potent nucleophile that can react with a variety of electrophiles to introduce new functional groups. This strategy is particularly useful for the synthesis of 5-substituted oxazole derivatives with potential applications in medicinal chemistry. While direct protocols for this compound are not extensively reported, a reliable protocol can be adapted from the closely related 3,5-dimethylisoxazole.
Experimental Protocol: Lithiation and Carboxylation of the C5-Methyl Group (Adapted from Analogue)
This protocol describes the generation of a lithiated this compound intermediate followed by quenching with carbon dioxide to yield 5-oxazolylacetic acid.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry tetrahydrofuran (THF)
-
Dry ice (solid CO2)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add dry THF (50 mL) and cool the flask to -78 °C using a dry ice/acetone bath.
-
Add this compound (1.0 eq) to the cooled THF.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the solution while maintaining the temperature at -78 °C. The solution may turn a pale yellow color, indicating the formation of the lithiated species.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate beaker, crush a sufficient amount of dry ice. Carefully and quickly, add the crushed dry ice to the reaction mixture in portions. A vigorous reaction will occur.
-
Allow the reaction mixture to slowly warm to room temperature overnight.
-
Quench the reaction by adding water (20 mL).
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 5-oxazolylacetic acid.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data:
| Reactant | Product | Reagents | Yield | Reference |
| 3,5-Dimethylisoxazole | 3-Methylisoxazole-5-acetic acid | n-BuLi, CO2 | 73% | [1] |
| 3-Phenyl-5-methylisoxazole | 3-Phenylisoxazole-5-acetic acid | n-BuLi, CO2 | 81% | [1] |
Note: The yields presented are for the analogous isoxazole system and provide an expected range for the reaction with this compound.
Logical Workflow for C5-Methyl Functionalization
Caption: Workflow for the functionalization of the C5-methyl group of this compound.
Synthesis of Substituted Pyridines via Diels-Alder Reaction
Oxazoles can function as dienes in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. This transformation is a powerful tool for the synthesis of substituted pyridines, which are prevalent scaffolds in pharmaceuticals and agrochemicals. The reaction of an oxazole with a suitable dienophile, such as an alkyne or an alkene, initially forms a bicyclic adduct which then undergoes a retro-Diels-Alder reaction, losing a molecule (e.g., water, nitrile) to aromatize to the pyridine ring.
Experimental Protocol: Synthesis of a Substituted Pyridine from this compound
This generalized protocol outlines the key steps for the synthesis of a pyridine derivative from this compound and a dienophile. The specific reaction conditions will vary depending on the nature of the dienophile.
Materials:
-
This compound
-
Dienophile (e.g., dimethyl acetylenedicarboxylate, maleic anhydride)
-
High-boiling point solvent (e.g., toluene, xylene)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with reflux condenser)
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq) and the dienophile (1.1 eq) in the chosen solvent.
-
Heat the reaction mixture to the required temperature (typically between 100-200 °C). If using a sealed tube, ensure appropriate safety precautions are taken.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation.
Quantitative Data (Illustrative):
| Oxazole Reactant | Dienophile | Product Type | Conditions | Yield |
| General Oxazole | Alkyne | Substituted Pyridine | High Temperature | Moderate to High |
| General Oxazole | Alkene | Substituted Pyridine (after elimination) | High Temperature | Moderate to High |
Diels-Alder Reaction Pathway
Caption: General pathway for the synthesis of pyridines from oxazoles via a Diels-Alder reaction.
Formylation of the C4-Position via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. For this compound, this reaction is expected to occur at the C4 position, which is activated towards electrophilic substitution. The resulting 4-formyl-5-methyloxazole is a valuable intermediate that can be further elaborated into a variety of derivatives.
Experimental Protocol: Vilsmeier-Haack Formylation of this compound
This protocol provides a general procedure for the formylation of this compound using the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).
Materials:
-
This compound
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
-
1,2-Dichloroethane (DCE) or another suitable solvent
-
Sodium acetate
-
Water
-
Diethyl ether or ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF (3.0 eq) to 0 °C in an ice bath.
-
Slowly add POCl3 (1.2 eq) dropwise to the DMF with stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq) in DCE.
-
Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by TLC. In some cases, gentle heating may be required.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium acetate or sodium bicarbonate.
-
Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 4-formyl-5-methyloxazole.
-
Purify the product by column chromatography or distillation.
Quantitative Data:
Yields for this reaction are generally moderate to good, depending on the specific substrate and reaction conditions.
Vilsmeier-Haack Reaction Mechanism Overview
Caption: Overview of the Vilsmeier-Haack formylation of this compound.
Conclusion
This compound serves as a highly adaptable building block in organic synthesis, providing access to a wide array of functionalized molecules and complex heterocyclic systems. The methodologies outlined in these application notes, including lateral lithiation, Diels-Alder cycloadditions, and Vilsmeier-Haack formylation, demonstrate the potential of this versatile scaffold in the development of novel compounds for pharmaceutical and materials science applications. Researchers are encouraged to explore these and other transformations to fully exploit the synthetic utility of this compound.
References
Application Notes and Protocols: 5-Methyloxazole in the Synthesis of Kinase Inhibitors
Introduction
The development of small molecule kinase inhibitors is a cornerstone of modern targeted cancer therapy. These inhibitors are designed to block the activity of specific kinases, which are enzymes that play a crucial role in cell signaling pathways controlling growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers. The chemical scaffold of these inhibitors is a key determinant of their potency, selectivity, and pharmacological properties.
While the 5-methyloxazole moiety is a five-membered heterocyclic ring with potential applications in medicinal chemistry, its direct and widespread use as a central scaffold in the synthesis of approved kinase inhibitors is not extensively documented in publicly available literature. However, the closely related 5-methylisoxazole scaffold is a well-established and valuable building block in the design and synthesis of a variety of kinase inhibitors. The isoxazole ring, an isomer of oxazole, offers a stable, electron-rich scaffold that can engage in various interactions with the kinase active site.
This document will focus on the application of the 5-methylisoxazole moiety as a representative example of a five-membered heterocyclic scaffold in the synthesis of kinase inhibitors, providing detailed protocols and insights for researchers, scientists, and drug development professionals. We will use the synthesis of an intermediate for a dual FMS-like tyrosine kinase 3 (FLT3) and Aurora kinase inhibitor as a practical example.
Featured Kinase Inhibitor Scaffold: 5-Methylisoxazole
The 5-methylisoxazole group can be readily introduced into molecules and serves as a versatile pharmacophore. Its derivatives, such as 5-methylisoxazole-3-carboxylic acid and 5-methylisoxazole-4-carboxylic acid, are common starting materials for the synthesis of more complex molecules. In the context of kinase inhibitors, the 5-methylisoxazole moiety can contribute to the overall binding affinity and selectivity of the compound.
Application Example: Synthesis of a 5-Methylisoxazole-Containing Intermediate for a Dual FLT3/Aurora Kinase Inhibitor
This section details the synthesis of 3-((4-(6-Chloro-2-(4-(4-ethylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole, an intermediate in the development of potent dual inhibitors of FLT3 and Aurora kinases. Activating mutations in FLT3 are common in Acute Myeloid Leukemia (AML), while Aurora kinases are key regulators of mitosis and are often overexpressed in cancer.[1] Dual inhibition of these kinases is a promising therapeutic strategy.
Quantitative Data Summary
The following table summarizes key quantitative data for a representative dual FLT3/Aurora kinase inhibitor (CCT241736) that shares a similar core structure with the intermediate described.
| Parameter | Value | Kinase Target | Reference |
| Kd | 6.2 nM | FLT3 | [1] |
| 38 nM | FLT3-ITD | [1] | |
| 7.5 nM | Aurora-A | [1] | |
| 48 nM | Aurora-B | [1] | |
| GI50 | 0.104 µM | MOLM-13 (AML cell line) | [2] |
| 0.291 µM | MV4-11 (AML cell line) | [2] | |
| 0.300 µM | HCT116 (Colon carcinoma) | [2] |
Experimental Protocols
Synthesis of 5-Chloro-4-(4-((5-methylisoxazol-3-yl)methyl)piperazin-1-yl)-3-nitropyridin-2-amine
This protocol describes a key step in the synthesis of the imidazo[4,5-b]pyridine core, incorporating the 5-methylisoxazole moiety.
Materials:
-
5-chloro-4-(piperazin-1-yl)-3-nitropyridin-2-amine
-
3-(chloromethyl)-5-methylisoxazole
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a solution of 5-chloro-4-(piperazin-1-yl)-3-nitropyridin-2-amine in DMF, add triethylamine.
-
To this mixture, add a solution of 3-(chloromethyl)-5-methylisoxazole in DMF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-chloro-4-(4-((5-methylisoxazol-3-yl)methyl)piperazin-1-yl)-3-nitropyridin-2-amine.
Biochemical Kinase Activity Assay (Luminescence-Based)
This protocol is a general method for measuring the inhibitory activity of a compound against a purified kinase, such as FLT3 or Aurora A.
Materials:
-
Purified recombinant FLT3 or Aurora A kinase
-
Kinase substrate (e.g., a generic tyrosine or serine/threonine peptide)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Luminometer plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Dilute the kinase enzyme to the desired working concentration in Kinase Assay Buffer.
-
Prepare a solution of the substrate and ATP in Kinase Assay Buffer. The ATP concentration should be near the Km value for the specific kinase.
-
-
Assay Plate Setup (per well):
-
Add 2.5 µL of the test compound dilution (or buffer with DMSO for controls).
-
Add 5 µL of the diluted kinase enzyme.
-
Initiate the reaction by adding 2.5 µL of the substrate/ATP mix.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (following ADP-Glo™ protocol):
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathways
Caption: FLT3 Signaling Pathway and Inhibition.
Caption: Aurora Kinase Signaling in Mitosis and Inhibition.
Experimental Workflow
Caption: General workflow for synthesis and evaluation.
References
Application Notes and Protocols for Reaction Mechanisms Involving 5-Methyloxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common reaction mechanisms involving 5-methyloxazole, a versatile heterocyclic compound. The protocols and data presented are intended to guide researchers in the synthesis and functionalization of this compound and its derivatives, which are valuable intermediates in medicinal chemistry and drug development.
Overview of this compound Reactivity
This compound is an aromatic heterocycle containing oxygen and nitrogen atoms, which influence its chemical reactivity. The oxazole ring is generally electron-deficient, which affects its participation in various organic reactions. Key reaction types involving this compound include cycloaddition reactions, rearrangement reactions, and substitution reactions.
Diels-Alder Reaction: Synthesis of Substituted Pyridines
Oxazoles can function as dienes in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. This reaction is a powerful tool for the synthesis of substituted pyridine rings, which are prevalent scaffolds in many pharmaceutical agents. The reaction of a this compound with a dienophile (an alkene or alkyne) initially forms a bicyclic adduct which, upon loss of a leaving group (often water or an alcohol), aromatizes to the corresponding pyridine. The reactivity of the oxazole as a diene can be enhanced by the presence of electron-donating groups on the ring.[1]
Experimental Protocol: Microwave-Assisted Diels-Alder Reaction of a Substituted this compound
This protocol is adapted from a study on a similar substituted oxazole and provides a general procedure for the microwave-assisted synthesis of pyridines from this compound derivatives.[2]
Materials:
-
Substituted this compound (e.g., 2,4,5-trimethyloxazole as a model)
-
Dienophile (e.g., maleic anhydride, dibenzoylethylene)
-
Toluene (for comparison by conventional heating)
-
Microwave reactor
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Gas Chromatography-Mass Spectrometry (GC-MS) for product identification
Procedure:
-
In a 4 mL glass vial, combine the substituted this compound (1.0 mmol) and the dienophile (1.0 mmol) in a 1:1 molar ratio. No solvent is required for the microwave reaction.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture for a predetermined time (typically ranging from seconds to minutes, optimization is required).
-
Monitor the reaction progress by TLC.
-
For comparison, set up a parallel reaction in refluxing toluene.
-
Upon completion, allow the reaction mixture to cool.
-
Purify the product by silica gel column chromatography.
-
Identify the product using GC-MS and other spectroscopic methods.
Quantitative Data: Diels-Alder Reaction of 2,4,5-Trimethyloxazole[2]
| Dienophile | Reaction Time (Microwave) | Yield (Microwave) | Reaction Time (Reflux in Toluene) | Yield (Reflux in Toluene) |
| Maleic Anhydride | 30 seconds | >90% | 24 hours | Lower than microwave |
| Dibenzoylethylene | 5 minutes | Good | No product | No product |
| Diethyl Fumarate | - | No reaction | - | No reaction |
Reaction Workflow: Diels-Alder Reaction of this compound
Caption: Workflow for the synthesis of substituted pyridines via the Diels-Alder reaction of this compound.
Cornforth Rearrangement
The Cornforth rearrangement is a thermal rearrangement reaction specific to 4-acyloxazoles. In this reaction, the acyl group at position 4 and the substituent at position 5 of the oxazole ring exchange places. This reaction proceeds through a pericyclic ring-opening to form a nitrile ylide intermediate, which then undergoes a[3][3]-sigmatropic rearrangement to furnish the rearranged oxazole. The reaction typically gives good yields, often exceeding 90%, especially when nitrogen-containing heterocycles are part of the R3 group.[4]
Reaction Mechanism: Cornforth Rearrangement
The mechanism involves a thermal pericyclic ring opening to a nitrile ylide intermediate, followed by rearrangement. The stability of the resonance contributors of the ylide intermediate influences the reaction outcome.[4]
Caption: Mechanism of the Cornforth Rearrangement.
Electrophilic and Nucleophilic Substitution Reactions
The oxazole ring's aromaticity and electronic nature dictate its susceptibility to substitution reactions.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution on the oxazole ring is generally difficult due to the ring's electron-deficient nature. However, substitution can occur, preferentially at the C5 position, especially when the ring is activated by electron-donating groups.[5][6]
General Considerations for Electrophilic Aromatic Substitution:
-
Reactivity: The oxazole ring is less reactive than benzene towards electrophiles.
-
Regioselectivity: Substitution is favored at the C5 position.
-
Activating Groups: The presence of electron-donating groups on the oxazole ring is often necessary to facilitate the reaction.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution on the oxazole ring is also challenging. It typically requires a good leaving group at an electron-deficient position, such as C2. Nucleophilic attack at other positions often leads to ring cleavage rather than substitution.
General Considerations for Nucleophilic Aromatic Substitution:
-
Position of Attack: Nucleophilic attack is most feasible at the C2 position.
-
Leaving Group: A good leaving group (e.g., a halogen) at the C2 position is required.
-
Ring Opening: Nucleophilic attack can lead to ring-opening side reactions.
Experimental Protocol: General Approach to Substitution Reactions (Conceptual)
Due to the limited specific protocols for this compound, a generalized approach for attempting substitution reactions is provided below. Optimization of reaction conditions is critical.
Materials:
-
This compound
-
Electrophile or Nucleophile with a suitable leaving group
-
Appropriate solvent (e.g., a polar aprotic solvent for nucleophilic substitution)
-
Catalyst (if required, e.g., a Lewis acid for electrophilic substitution)
Procedure (General Guidance):
-
Dissolve this compound in a suitable solvent.
-
Add the electrophile or nucleophile to the reaction mixture.
-
If necessary, add a catalyst.
-
Heat the reaction mixture to an appropriate temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.org [mdpi.org]
- 3. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 4. Cornforth rearrangement - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. Oxazole - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for N-Alkylation of 5-Methyloxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of 5-methyloxazole, a critical transformation in the synthesis of various biologically active compounds and functional materials. The resulting N-alkyl-5-methyloxazolium salts are versatile intermediates in medicinal chemistry and organic synthesis.
Introduction
The N-alkylation of oxazoles is a fundamental reaction that introduces an alkyl group onto the nitrogen atom of the oxazole ring, forming a quaternary oxazolium salt. This modification can significantly alter the molecule's steric and electronic properties, influencing its biological activity and chemical reactivity. The protocols described herein are based on established methods for the N-alkylation of related heterocyclic compounds and are adapted for this compound.
General Reaction Scheme
The N-alkylation of this compound typically proceeds via an SN2 reaction mechanism, where the nitrogen atom of the oxazole acts as a nucleophile, attacking an electrophilic alkylating agent.
Caption: General reaction for the N-alkylation of this compound.
Experimental Protocols
Two primary protocols for the N-alkylation of this compound are presented below, utilizing either alkyl halides or alkyl triflates as the alkylating agents.
Protocol 1: N-Alkylation using Alkyl Halides
This protocol describes the N-alkylation of this compound using common alkyl halides such as methyl iodide or benzyl bromide. The reaction is typically performed in a polar aprotic solvent.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous acetonitrile (ACN) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the this compound in anhydrous acetonitrile or DMF (to a concentration of 0.1-0.5 M).
-
Under an inert atmosphere, add the alkyl halide (1.1-1.5 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to a temperature between 50-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be isolated by filtration, washed with cold ethyl acetate or a mixture of ethyl acetate and hexanes, and dried under vacuum.
-
If the product remains in solution, concentrate the mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane) and precipitate the product by adding a less polar solvent (e.g., diethyl ether or hexanes).
-
Filter the solid, wash with the precipitating solvent, and dry under vacuum to afford the desired N-alkyl-5-methyloxazolium salt.
Protocol 2: N-Alkylation using Alkyl Triflates
Alkyl triflates are highly reactive alkylating agents and can be effective for less reactive substrates or when milder reaction conditions are desired.[1]
Materials:
-
This compound
-
Alkyl triflate (e.g., methyl trifluoromethanesulfonate, benzyl trifluoromethanesulfonate)
-
Anhydrous dichloromethane (DCM) or acetonitrile (ACN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Diethyl ether
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the this compound in anhydrous dichloromethane or acetonitrile (to a concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Under an inert atmosphere, add the alkyl triflate (1.0-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1 to 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product often precipitates directly from the reaction mixture.
-
If a precipitate has formed, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with diethyl ether to induce precipitation.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the N-alkyl-5-methyloxazolium salt.
Data Presentation: Comparison of Alkylating Agents
The choice of alkylating agent and reaction conditions can significantly impact the yield and reaction time. The following table summarizes typical conditions and expected outcomes for the N-alkylation of azole compounds, which can be extrapolated for this compound.
| Alkylating Agent | Solvent | Base (if applicable) | Temperature (°C) | Typical Reaction Time (h) | Expected Yield | Reference |
| Methyl Iodide | ACN | N/A | 60-80 | 12-24 | Moderate to High | General Knowledge |
| Benzyl Bromide | DMF | N/A | 50-70 | 8-16 | High | |
| Ethyl Bromoacetate | ACN | K₂CO₃ | 60 | 2-4 | High | |
| Methyl Triflate | DCM | N/A | 0 to RT | 1-6 | Very High | |
| Benzyl Triflate | DCM | N/A | RT | 1-4 | Very High | [1] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation of this compound.
References
Application Notes and Protocols: 5-Methyloxazole as a Versatile Synthon for Heterocyclic Compound Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Methyloxazole is a valuable and versatile building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds. Its unique electronic and structural properties allow it to participate in a variety of cycloaddition reactions, most notably the Diels-Alder reaction, serving as a masked diene. This reactivity provides a powerful and convergent pathway to highly substituted pyridine and furan derivatives, which are core structures in numerous pharmaceuticals, agrochemicals, and materials. This document provides detailed protocols for leveraging this compound and its derivatives in the synthesis of these important heterocyclic systems.
Core Application: Diels-Alder Cycloaddition for Pyridine Synthesis
The [4+2] cycloaddition reaction between an oxazole (as the diene component) and a dienophile is a cornerstone of its synthetic utility.[1][2] The initial cycloadduct readily undergoes a retro-Diels-Alder reaction or rearrangement, typically with the loss of a small molecule (like water or an alcohol), to yield a stable aromatic pyridine ring. This transformation is particularly advantageous as it allows for the controlled introduction of substituents onto the pyridine core based on the substitution pattern of the oxazole and the dienophile. Microwave-assisted conditions have been shown to dramatically accelerate these reactions, often leading to higher yields in significantly shorter reaction times.[3]
Experimental Protocols and Data
This protocol details the synthesis of substituted pyridines via a microwave-assisted Diels-Alder reaction between 2,4,5-trimethyloxazole (a derivative of this compound) and various olefinic dienophiles.[3] The reaction proceeds through an initial cycloaddition followed by spontaneous dehydration under microwave conditions to afford the final pyridine product.
Caption: Workflow for microwave-assisted pyridine synthesis.
Detailed Experimental Protocol: [3]
-
Reactant Preparation: In a 4 mL glass microwave vial, combine 2,4,5-trimethyloxazole (1.0 mmol) and the selected olefinic dienophile (1.0 mmol).
-
Reaction Setup: The reaction is performed under neat (solvent-free) conditions. Seal the vial securely.
-
Microwave Irradiation: Place the vial in a conventional microwave oven. Irradiate the mixture for a predetermined time (typically 5-15 minutes) at a power setting sufficient to induce reaction. Caution: Microwave reactions with organic solvents can generate high pressure. Ensure appropriate safety measures and equipment are used.
-
Work-up and Purification: After irradiation, allow the vial to cool to room temperature. The crude product can be analyzed directly. For purification, dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane) and purify by silica gel column chromatography.
-
Characterization: Identify the product structure and purity using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), ¹H NMR, and ¹³C NMR.
Quantitative Data Summary:
The following table summarizes the results for the reaction of 2,4,5-trimethyloxazole with various dienophiles under microwave irradiation.[3]
| Dienophile | Product | Reaction Time (min) | Yield (%) |
| Acrylonitrile | 2-Cyano-3,4,6-trimethylpyridine | 10 | 75 |
| Methyl Acrylate | Methyl 3,4,6-trimethylpyridine-2-carboxylate | 15 | 65 |
| Maleic Anhydride | 5,6,8-Trimethyl-5,8-dihydro-5,8-epoxyisoquinoline-1,3-dione | 5 | 80 |
When an acetylenic dienophile is used, the reaction with 5-alkyloxazoles proceeds via a Diels-Alder cycloaddition followed by a retro-Diels-Alder reaction, expelling acetonitrile to yield a substituted furan.[3] This provides an efficient route to highly functionalized furan rings.
Caption: Pathway for furan synthesis from oxazoles.
Detailed Experimental Protocol: [3]
-
Reactant Preparation: In a 4 mL glass microwave vial, combine 2,4,5-trimethyloxazole (1.0 mmol) and the acetylenic dienophile (e.g., Dimethyl acetylenedicarboxylate - DMAD) (1.0 mmol).
-
Reaction Setup: The reaction is performed without a solvent. Seal the vial.
-
Microwave Irradiation: Irradiate the mixture in a conventional microwave for 5-10 minutes.
-
Work-up and Purification: After cooling, the resulting mixture is purified directly by silica gel column chromatography to isolate the furan product.
-
Characterization: The structure of the furan product is confirmed by GC-MS and NMR spectroscopy.
Quantitative Data Summary:
The reaction of 2,4,5-trimethyloxazole with acetylenic dienophiles provides excellent yields of substituted furans.[3]
| Dienophile | Product | Reaction Time (min) | Yield (%) |
| Dimethyl acetylenedicarboxylate (DMAD) | Dimethyl 3,4-dimethylfuran-2,5-dicarboxylate | 5 | >90 |
| Diethyl acetylenedicarboxylate | Diethyl 3,4-dimethylfuran-2,5-dicarboxylate | 5 | >90 |
Conclusion
This compound and its derivatives are powerful synthons for accessing substituted pyridine and furan heterocycles. The use of microwave-assisted, solvent-free conditions presents a green, efficient, and rapid methodology for synthesizing these valuable molecular scaffolds. The protocols and data presented herein offer a practical guide for researchers in organic synthesis and drug discovery to utilize these versatile building blocks in their work.
References
Application Notes and Protocols for 5-Methyloxazole in Anti-Inflammatory Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of the 5-methyloxazole scaffold in the discovery and development of novel anti-inflammatory agents. The information compiled herein, including experimental protocols and quantitative data, is intended to guide researchers in this promising area of medicinal chemistry. While the core focus is on this compound, data from its closely related and more extensively studied isomer, isoxazole, is also presented to provide a broader context and valuable insights into the anti-inflammatory potential of this class of heterocyclic compounds.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key strategy in the development of anti-inflammatory drugs is the inhibition of enzymes involved in the inflammatory cascade, primarily cyclooxygenases (COX) and lipoxygenases (LOX). The this compound ring system, a five-membered aromatic heterocycle containing nitrogen and oxygen, has emerged as a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and ability to engage with various biological targets. This document outlines the application of this compound and its derivatives as potential anti-inflammatory agents.
Mechanism of Action
Derivatives of this compound and its isomer, isoxazole, primarily exert their anti-inflammatory effects through the inhibition of key enzymes in the arachidonic acid pathway. This pathway is responsible for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.
-
Cyclooxygenase (COX) Inhibition: Many this compound and isoxazole derivatives have been shown to inhibit COX enzymes (COX-1 and COX-2). COX-2 is inducibly expressed at sites of inflammation and is a primary target for anti-inflammatory drugs. Selective inhibition of COX-2 over COX-1 is a desirable characteristic to minimize gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
-
5-Lipoxygenase (5-LOX) Inhibition: Some derivatives also exhibit inhibitory activity against 5-LOX, an enzyme responsible for the production of leukotrienes, which are potent chemoattractants and mediators of inflammation. Dual inhibition of both COX and 5-LOX pathways is an attractive strategy for developing broad-spectrum anti-inflammatory agents with a potentially improved safety profile.[1]
-
NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Some anti-inflammatory compounds exert their effects by modulating the NF-κB signaling pathway. While direct evidence for this compound is still emerging, the inhibition of upstream targets like COX-2 can indirectly affect NF-κB activation.
Signaling Pathway Diagram
Caption: Simplified signaling pathway of inflammation and the inhibitory action of this compound derivatives.
Data Presentation
The following tables summarize the in vitro and in vivo anti-inflammatory activities of various isoxazole derivatives, which are structural isomers of this compound. This data provides a strong rationale for the investigation of this compound-containing compounds.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Isoxazole Derivatives
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Mofezolac | 0.0079 | >50 | >6329 | [2] |
| P6 | 19 | >50 | >2.6 | [2] |
| Compound 8b | 13.6 | 0.043 | 316 | [3] |
| Compound 8g | 12.1 | 0.045 | 268 | [3] |
| Celecoxib (Reference) | 14.8 | 0.045 | 327 | [3] |
Table 2: In Vitro 5-LOX Inhibitory Activity of Isoxazole Derivatives
| Compound ID | 5-LOX IC50 (µM) | Reference |
| Compound C3 | 8.47 | [1][4] |
| Compound C5 | 10.48 | [1][4] |
| Compound C6 | 3.67 | [1] |
| Zileuton (Reference) | - | - |
Table 3: In Vivo Anti-inflammatory Activity of Isoxazole Derivatives (Carrageenan-Induced Paw Edema Model)
| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) | Time Point (h) | Reference |
| Compound 8b | 10 | 58.3 | 3 | [3] |
| Compound 8g | 10 | 55.6 | 3 | [3] |
| Celecoxib (Reference) | 10 | 45.2 | 3 | [3] |
| Indomethacin (Reference) | 10 | 43.1 | 5 | [5] |
Experimental Protocols
Synthesis of this compound Derivatives
A general synthetic route to certain oxazole derivatives involves the condensation of a primary amine with an active carbonyl group to form a Schiff base, followed by cyclization. For specific this compound derivatives, a common starting material is 5-methyl-1H-imidazole-4-carboxylic acid hydrazide, which can be further cyclized to form oxadiazole rings, a related five-membered heterocycle with anti-inflammatory properties.[5]
General Procedure for the Synthesis of 5-(5-Methyl-1H-imidazol-4-yl)-1,3,4-oxadiazole-2(3H)-thione:
-
A mixture of 5-methyl-1H-imidazole-4-carboxylic acid hydrazide (3.57 mmol), potassium hydroxide (3.57 mmol), and carbon disulfide (10.7 mmol) in ethanol (30 ml) is heated under reflux for 72 hours.[5]
-
The solution is then acidified with dilute hydrochloric acid.
-
The resulting precipitate is collected by filtration and purified by crystallization from methanol.
In Vitro COX-2 Inhibition Assay
The inhibitory activity of this compound derivatives against COX-2 can be determined using commercially available screening kits or by following established protocols. A common method is a fluorometric assay that detects the peroxidase component of the COX enzyme.
Protocol Outline for Fluorometric COX-2 Inhibitor Screening:
-
Reagent Preparation: Prepare assay buffer, heme, and a solution of the test compound in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding recombinant human COX-2 enzyme to each well.
-
Substrate Addition: Add arachidonic acid as the substrate to start the enzymatic reaction.
-
Measurement: Immediately measure the fluorescence at the appropriate excitation and emission wavelengths in a kinetic mode.
-
Data Analysis: Calculate the rate of reaction and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a standard and widely used model to evaluate the acute anti-inflammatory activity of novel compounds.
Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema assay.
Detailed Protocol:
-
Animals: Use healthy adult rats (e.g., Wistar or Sprague-Dawley), acclimatized to the laboratory conditions for at least one week.
-
Grouping: Divide the animals into groups: a control group (vehicle), a standard group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the this compound derivative.
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Drug Administration: Administer the test compounds, vehicle, or standard drug orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation of Edema and Inhibition: The volume of edema is the difference between the paw volume at the time of measurement and the initial paw volume. The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The available data on the isomeric isoxazole derivatives strongly suggests that compounds containing this heterocyclic system can effectively inhibit key inflammatory enzymes such as COX and 5-LOX. The provided protocols for synthesis and biological evaluation offer a framework for researchers to explore the potential of this compound derivatives. Further investigation into the specific structure-activity relationships, optimization of pharmacokinetic properties, and elucidation of their precise mechanisms of action, including their effects on the NF-κB pathway, will be crucial for advancing these compounds towards clinical development.
References
- 1. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, analgesic and anti-inflammatory activities of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-Methyloxazole Synthesis
Welcome to the Technical Support Center for the synthesis of 5-Methyloxazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: Common synthetic routes to the isoxazole core, which can be adapted for this compound, include:
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Cyclocondensation: This is a widely used method involving the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine. For this compound, a suitable starting material would be a derivative of acetoacetaldehyde.
-
1,3-Dipolar Cycloaddition: This approach involves the reaction of a nitrile oxide with an alkyne.[1]
-
From α,β-Unsaturated Carbonyl Compounds: Cyclization of appropriate precursors like substituted hydrazines and α,β-unsaturated carbonyl compounds can yield the isoxazole ring.[1]
Q2: What are the critical parameters to control for a high yield of this compound?
A2: To achieve a high yield, it is crucial to control several parameters:
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Temperature: Reaction temperature can significantly influence the rate of reaction and the formation of byproducts. Optimization is key to balance reaction speed and selectivity.[2]
-
pH: The pH of the reaction medium is critical, especially in cyclocondensation reactions, as it can affect the reactivity of the starting materials and the stability of the product.[3]
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Purity of Starting Materials: Impurities in the starting materials can lead to side reactions and the formation of difficult-to-remove byproducts, ultimately lowering the yield.[4]
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Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time and avoid product degradation from prolonged reaction times.[5]
Q3: What are some common impurities in this compound synthesis and how can they be minimized?
A3: Common impurities can include unreacted starting materials, isomeric byproducts (e.g., 3-Methyloxazole), and products from side reactions or product degradation.[5] To minimize these:
-
Ensure accurate stoichiometry of reactants.[5]
-
Optimize reaction conditions (temperature, solvent, catalyst) to favor the formation of the desired product.[2]
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Purify intermediates to ensure high isomeric purity before proceeding to the next step.[5]
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Maintain an inert atmosphere (e.g., nitrogen or argon) if the reactants or product are sensitive to air or moisture.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Inactive reagents. 4. Sub-optimal reaction temperature or time. | 1. Monitor reaction progress by TLC or HPLC and extend reaction time if necessary.[5] 2. Perform the reaction under an inert atmosphere. Avoid excessive heating.[5] 3. Use fresh, high-purity reagents. 4. Systematically optimize the reaction temperature and time. |
| Formation of Multiple Products/Low Selectivity | 1. Formation of regioisomers. 2. Side reactions due to incorrect pH or temperature. 3. Ring opening of the isoxazole core under harsh conditions. | 1. The choice of solvent and base can be critical for regioselectivity.[3] For cycloaddition reactions, the use of specific catalysts (e.g., copper(I)) can favor the desired isomer.[6] 2. Carefully control the pH and temperature throughout the reaction.[3] 3. Use milder reaction conditions where possible.[2] |
| Difficulty in Product Isolation and Purification | 1. Product is highly soluble in the workup solvent. 2. Product co-elutes with impurities during chromatography. 3. Product degradation during purification. | 1. Adjust the pH during workup to facilitate extraction. Saturating the aqueous layer with salt may also help.[7] 2. Optimize chromatography conditions (e.g., different solvent systems, stationary phases). 3. Use moderate temperatures during workup and purification steps like distillation.[5] |
Experimental Protocols
Protocol: Synthesis of a 5-Methylisoxazole Derivative via Cyclocondensation
This protocol is a general guideline adapted from the synthesis of related 5-methylisoxazole compounds and should be optimized for the specific synthesis of this compound.[7]
Materials:
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Acetoacetonitrile (or other suitable β-ketonitrile)
-
Hydroxylamine hydrochloride
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Base (e.g., sodium acetate, pyridine)
-
Solvent (e.g., ethanol, acetic acid)
-
Dichloromethane or ethyl acetate for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve acetoacetonitrile (1.0 equivalent) in a suitable solvent like ethanol or acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Add hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium acetate or pyridine (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Take up the residue in water and extract with an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with water and brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the final 5-methylisoxazole derivative.[7]
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting workflow for addressing low yield in this compound synthesis.
References
Technical Support Center: Purification of Crude 5-Methyloxazole
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 5-methyloxazole using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the essential first step before attempting to purify this compound by column chromatography?
The crucial first step is to develop a suitable solvent system using Thin-Layer Chromatography (TLC).[1][2] This preliminary analysis helps in selecting an eluent that provides good separation between this compound and any impurities. The ideal solvent system should give this compound an Rf value of approximately 0.2-0.4 to ensure effective separation on the column.
Q2: What stationary and mobile phases are typically recommended for this compound purification?
For compounds of moderate polarity like this compound, silica gel is the most common stationary phase.[1] The mobile phase is typically a mixture of a non-polar solvent and a slightly more polar solvent. A combination of hexanes and ethyl acetate is a standard choice. The exact ratio should be determined by preliminary TLC analysis.
Q3: How should the crude this compound sample be loaded onto the column?
Proper sample loading is critical to achieve good separation. The crude sample should be dissolved in a minimal amount of the mobile phase or a solvent in which it is highly soluble but which is a weak eluent (e.g., dichloromethane).[3] This concentrated solution should be carefully pipetted onto the top of the column, ensuring the surface of the stationary phase is not disturbed.[3] For samples that are not easily dissolved, a "dry loading" technique is recommended, where the crude material is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is carefully added to the top of the column.
Q4: How can I monitor the progress of the separation during elution?
The separation is monitored by collecting the eluent in a series of fractions and analyzing them using TLC.[1][4] By spotting each fraction on a TLC plate alongside a reference spot of the crude mixture, you can identify which fractions contain the purified this compound.
Q5: What are some potential impurities that might be present in a crude sample of this compound?
Impurities will depend on the synthetic route but can include unreacted starting materials, reaction by-products, and decomposition products. Given the structure of this compound, potential impurities could be more polar or non-polar compounds arising from side reactions or incomplete reactions.
Experimental Protocols
Protocol 1: TLC Analysis for Solvent System Optimization
-
Preparation: Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Use a capillary tube to spot a small amount of the dissolved crude mixture onto the baseline of a TLC plate (silica gel).
-
Development: Place the TLC plate in a developing chamber containing a prepared solvent system (e.g., a mixture of hexanes and ethyl acetate). Ensure the solvent level is below the baseline.
-
Analysis: Allow the solvent to run up the plate. Once the solvent front is near the top, remove the plate, mark the solvent front, and let it dry.
-
Visualization: Visualize the spots under a UV lamp.
-
Optimization: Adjust the ratio of the solvents until you achieve a clear separation of spots, with the spot corresponding to this compound having an Rf value of ~0.2-0.4.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation:
-
Select a glass column of an appropriate size for the amount of crude material.
-
Secure the column in a vertical position. Add a small plug of cotton or glass wool to the bottom.[1]
-
Add a layer of sand over the plug.
-
Prepare a slurry of silica gel in the chosen mobile phase (determined by TLC).[1]
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.[5][6]
-
Once the silica has settled, add another layer of sand on top to prevent disturbance during solvent addition.[1]
-
-
Sample Loading:
-
Dissolve the crude this compound in the minimum required volume of solvent.[3]
-
Carefully apply the sample solution to the top layer of sand.
-
Open the stopcock and allow the sample to enter the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin collecting the eluent in numbered test tubes or flasks.
-
Maintain a constant head of solvent above the stationary phase to ensure continuous flow.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Data Summary
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for compounds of moderate polarity.[1] |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 95:5) and gradually increase the polarity (e.g., to 80:20) to elute the compound. |
| Ideal Rf Value | ~0.2 - 0.4 | Provides a good balance between retention on the column and reasonable elution time, facilitating better separation. |
| Sample Load | 1-5% of silica gel weight | Overloading the column leads to poor separation and band broadening.[6] |
Troubleshooting Guide
Problem: this compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough to displace the compound from the silica gel.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a 90:10 hexanes/ethyl acetate mixture, try switching to an 80:20 or 70:30 mixture.
-
Possible Cause: The compound may have decomposed on the acidic silica gel.[8]
-
Solution: Test the stability of your compound on a silica TLC plate before running the column. If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.
Problem: this compound is eluting too quickly, along with impurities.
-
Possible Cause: The mobile phase is too polar, causing all compounds to move quickly through the column with little interaction with the stationary phase.
-
Solution: Decrease the polarity of the mobile phase. Use a higher percentage of the non-polar solvent (e.g., switch from 70:30 to 90:10 hexanes/ethyl acetate).
Problem: The separation is poor, with overlapping fractions.
-
Possible Cause: The chosen solvent system does not provide adequate separation.
-
Solution: Re-optimize the solvent system using TLC to find an eluent that gives a larger difference in Rf values between your product and the impurities.
-
Possible Cause: The column was overloaded with too much crude material.[6]
-
Solution: Reduce the amount of sample loaded onto the column relative to the amount of silica gel.
-
Possible Cause: The column was packed improperly, leading to channeling.[6]
-
Solution: The column must be repacked. Ensure the silica gel is packed as a uniform, homogenous bed without any cracks or air bubbles.[6]
Problem: The solvent flow rate is extremely slow or has stopped.
-
Possible Cause: The column is packed too tightly, or fine particles from the silica have clogged the bottom frit.
-
Solution: Apply gentle positive pressure using a pump or inert gas. If the blockage is severe, the column may need to be repacked.
Problem: The collected fractions show significant tailing on TLC.
-
Possible Cause: The sample was overloaded on the column.
-
Solution: Reduce the quantity of crude material being purified.
-
Possible Cause: Strong interactions between the compound and the acidic sites on the silica gel.
-
Solution: Consider deactivating the silica by adding a small percentage (0.1-1%) of a modifier like triethylamine to the mobile phase.
Workflow and Logic Diagrams
Caption: Troubleshooting workflow for column chromatography.
References
- 1. Column chromatography - Wikipedia [en.wikipedia.org]
- 2. magritek.com [magritek.com]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Chromatography [chem.rochester.edu]
troubleshooting low yield in Van Leusen oxazole synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low-yield issues encountered during the Van Leusen oxazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Van Leusen oxazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Van Leusen oxazole synthesis can often be attributed to several factors, including incomplete reaction, formation of byproducts, or decomposition of starting materials.[1] Key areas to investigate are:
-
Incomplete Elimination of the Tosyl Group: The final step is a base-promoted elimination of p-toluenesulfinic acid from the 4-tosyl-4,5-dihydrooxazole intermediate.[1][2] Inefficient elimination will result in the dihydrooxazole as a major byproduct.[1]
-
Solution:
-
Increase Reaction Temperature: Gently heating the reaction mixture after the initial addition of reagents can promote the elimination step.[1]
-
Use a Stronger Base: While potassium carbonate is often used, switching to a stronger, non-nucleophilic base like potassium tert-butoxide or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can lead to more efficient elimination.[1]
-
Extend Reaction Time: In some instances, a longer reaction time may be necessary for complete conversion to the oxazole.[1]
-
-
-
Purity of Starting Materials: The purity of both the aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC) is critical.[1]
-
Aldehyde Purity: Aldehydes can oxidize to carboxylic acids over time, which can quench the base. Ketone impurities will react with TosMIC to form nitriles instead of oxazoles.[1] It is recommended to use freshly distilled or purified aldehydes.[1]
-
TosMIC Stability: TosMIC is sensitive to moisture and can decompose.[1] It should be stored in a desiccator and handled under an inert atmosphere when possible.[1] Although it is a stable solid at room temperature, ensuring its purity is essential for optimal results.[3][4][5]
-
-
Reaction Conditions:
-
Solvent: Aprotic solvents such as THF or DME are commonly used.[1] While protic solvents like methanol can be used, they may participate in side reactions.[1]
-
Base Selection: The choice of base is crucial. Stronger bases can enhance the elimination step but may also cause TosMIC decomposition if not used carefully.[1]
-
Q2: I am observing a significant amount of the 4-tosyl-4,5-dihydrooxazole intermediate. How can I push the reaction to completion?
A2: The accumulation of the dihydrooxazole intermediate is a common problem and directly points to an incomplete elimination step.[1][6]
-
Confirmation: The intermediate can be identified by spectroscopic methods (NMR, MS) and by monitoring the reaction progress using thin-layer chromatography (TLC).
-
Troubleshooting Steps:
-
Optimize the Base: The choice and amount of base are critical.[6] Using at least two equivalents of a strong base is often necessary to drive the elimination.
-
Increase Temperature: After the initial formation of the intermediate at a lower temperature (e.g., 0 °C to room temperature), gently heating the reaction mixture to 40-50 °C can facilitate the elimination of the tosyl group.
-
Solvent Choice: The polarity of the solvent can influence the reaction. While aprotic polar solvents are common, for some substrates, a polar protic solvent might be necessary.[6]
-
Q3: My reaction is producing a significant amount of a nitrile byproduct. What is the cause of this side reaction?
A3: The formation of a nitrile instead of the expected oxazole is a known side reaction in the Van Leusen synthesis.[1]
-
Primary Cause: This typically occurs when the aldehyde starting material is contaminated with ketone impurities.[1] Ketones react with TosMIC to produce nitriles.[7][8][9]
-
Troubleshooting:
Q4: I have identified N-(tosylmethyl)formamide in my reaction mixture. Where is this coming from and is it detrimental to the reaction?
A4: N-(tosylmethyl)formamide is a decomposition product of TosMIC.[1]
-
Cause: Its formation is often promoted by the presence of water under basic conditions.[1]
-
Impact on Reaction: The formation of this byproduct consumes TosMIC, which in turn reduces the overall yield of the desired oxazole.[1] While it has been noted as a potential promoter in the related Van Leusen imidazole synthesis, it is generally considered an undesirable byproduct in oxazole synthesis.[1]
-
Troubleshooting:
-
Anhydrous Conditions: It is crucial to perform the reaction under strictly anhydrous conditions. This includes using dry solvents and glassware and handling reagents under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Data Presentation
Table 1: Effect of Different Bases on the Yield of 5-Phenyloxazole
| Aldehyde | Base | Solvent | Temperature | Yield (%) | Reference |
| Benzaldehyde | K₂CO₃ | Methanol | Reflux | 95 | [1] |
| 4-Chlorobenzaldehyde | K₂CO₃ | Methanol | Reflux | 82 | [1] |
| 4-Methoxybenzaldehyde | K₂CO₃ | Methanol | Reflux | 78 | [1] |
| 2-Naphthaldehyde | K₂CO₃ | Methanol | Reflux | 88 | [1] |
Note: Yields are highly substrate-dependent, and the conditions provided are for general guidance.[1]
Experimental Protocols
Optimized Protocol for the Synthesis of 5-Substituted Oxazoles
This protocol is designed to minimize byproduct formation and favor the complete conversion to the oxazole.[1]
Materials:
-
Aldehyde (1.0 eq)
-
TosMIC (1.1 eq)[1]
-
Potassium tert-butoxide (2.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a round-bottom flask under an inert atmosphere (nitrogen or argon), add potassium tert-butoxide.
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve TosMIC in anhydrous THF.
-
Slowly add the TosMIC solution to the stirred suspension of potassium tert-butoxide at 0 °C.
-
Stir the mixture for 15-20 minutes at this temperature.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
If the reaction is sluggish or the dihydrooxazole intermediate is observed, gently heat the reaction mixture to 40-50 °C for 1-2 hours.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in Van Leusen oxazole synthesis.
Caption: Reaction pathways leading to desired product and common byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]
- 5. varsal.com [varsal.com]
- 6. benchchem.com [benchchem.com]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 8. Van Leusen Reaction [organic-chemistry.org]
- 9. synarchive.com [synarchive.com]
Navigating 5-Methyloxazole Reactions: A Technical Support Guide to Minimizing Side-Product Formation
For Researchers, Scientists, and Drug Development Professionals
The synthesis and functionalization of 5-methyloxazole are pivotal in the development of numerous pharmaceutical compounds. However, the inherent reactivity of the oxazole ring and its substituents can often lead to the formation of undesired side-products, complicating purification and reducing overall yield. This technical support center provides a comprehensive guide to troubleshooting common issues, offering detailed experimental protocols and data-driven insights to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side-products encountered in this compound reactions?
A1: Researchers frequently encounter side-products arising from several key reaction pathways:
-
Regioisomer Formation: In reactions such as cycloadditions or electrophilic substitutions, the formation of constitutional isomers is a common challenge. The position of substitution on the oxazole ring can be influenced by the directing effects of the methyl and oxygen functionalities.
-
Ring Opening: The oxazole ring is susceptible to cleavage under harsh reaction conditions, particularly with strong acids or bases, leading to the formation of acyclic byproducts.[1]
-
N-Alkylation: In reactions involving the functionalization of substituents on the this compound ring, unintended alkylation of the ring nitrogen can occur.
-
Decomposition: Elevated temperatures can lead to the decomposition of both starting materials and the desired product, resulting in a complex mixture of impurities.[1][2]
Q2: How can I control regioselectivity in my this compound reactions?
A2: Controlling regioselectivity is crucial for maximizing the yield of the desired isomer. Key strategies include:
-
Catalyst and Ligand Selection: In cross-coupling reactions, the choice of catalyst and ligand can significantly influence the site of reaction.
-
Solvent Polarity: The polarity of the solvent can affect the transition state energies of different reaction pathways, thereby influencing the ratio of regioisomers formed.
-
Temperature Control: Reaction temperature can play a critical role in regioselectivity. Lowering the temperature may favor the thermodynamically more stable product, while higher temperatures might favor the kinetically controlled product.[1]
-
Protecting Groups: In cases where a specific functional group directs the reaction to an undesired position, the use of a suitable protecting group can block that site and redirect the reaction.[1]
Q3: What are the best practices for purifying this compound derivatives from their side-products?
A3: Effective purification is essential for obtaining a high-purity final product. Common techniques include:
-
Column Chromatography: This is the most widely used method for separating closely related isomers and other impurities. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is critical for achieving good separation.
-
Crystallization: If the desired product is a solid, crystallization can be a highly effective method for purification, often yielding material of very high purity.
-
Distillation: For volatile liquid products, distillation can be used to separate them from less volatile impurities.
-
Preparative HPLC: For challenging separations or when very high purity is required, preparative high-performance liquid chromatography is a powerful tool.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common problems encountered during reactions with this compound.
Problem 1: Low or No Product Yield
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor reaction progress closely using TLC or LC-MS. If the reaction has stalled, consider extending the reaction time or incrementally increasing the temperature. |
| Decomposition of Starting Material or Product | Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture. Avoid excessive heating.[1] Perform a stability test on your starting material and product under the reaction conditions. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some reactions require heating to reflux, while others may proceed more cleanly at lower temperatures.[1] |
| Inactive Reagents | Verify the quality and activity of all reagents, especially catalysts, bases, and any moisture-sensitive compounds. Use freshly opened or purified reagents if necessary. |
Problem 2: Presence of Multiple Products (Low Selectivity)
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Formation of Regioisomers | Systematically vary the solvent, temperature, and catalyst/ligand system to find conditions that favor the desired isomer. The use of protecting groups can also be an effective strategy to direct the reaction.[1] |
| Ring Opening of the Oxazole Core | Employ milder reaction conditions. If using strong acids or bases, consider switching to weaker alternatives or using them in stoichiometric amounts at lower temperatures.[1] |
| Side Reactions of Substituents | If a functional group on the this compound is undergoing unwanted reactions, consider protecting it with a suitable protecting group (e.g., Boc, Cbz for amines).[1] |
| Impure Starting Materials | Purify all starting materials before use to eliminate potential sources of side reactions.[2] |
Quantitative Data on Side-Product Formation
Optimizing reaction conditions is often a data-driven process. The following table, adapted from studies on related isoxazole systems, illustrates how the choice of solvent can influence the ratio of regioisomeric products in a 1,3-dipolar cycloaddition reaction. While this data is for an isoxazole system, it highlights the significant impact of the reaction medium on selectivity.
Table 1: Effect of Solvent on Regioisomeric Ratio in a 1,3-Dipolar Cycloaddition Reaction [3]
| Solvent | Dielectric Constant (ε) | Ratio of 3,5-disubstituted to 3,4-disubstituted Isoxazole |
| Dichloromethane | 8.93 | 3.4 |
| Toluene | 2.38 | 2.0 |
| Ethanol | 24.55 | 1.9 |
| Dimethyl sulfoxide (DMSO) | 46.68 | 1.5 |
Note: This data is illustrative and based on a 2-furfuryl nitrile oxide reaction. The trend of decreasing selectivity with increasing solvent polarity may not be universal for all this compound reactions.
Experimental Protocols
The following are generalized protocols that can be adapted for reactions with this compound, with a focus on minimizing side-product formation.
Protocol 1: General Procedure for a High-Yield Microwave-Assisted Synthesis of a 5-Substituted Oxazole
This protocol is adapted from an efficient synthesis of 5-phenyl oxazole and can be used as a starting point for the synthesis of other 5-substituted oxazoles.[4]
Materials:
-
Aldehyde (1.0 mmol, 1.0 eq)
-
4-Toluenesulfonylmethyl isocyanide (TosMIC) (1.0 mmol, 1.0 eq)
-
Anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq)
-
Anhydrous isopropanol (IPA) (5 mL)
-
Microwave reactor vials
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the aldehyde, TosMIC, and anhydrous potassium phosphate.
-
Add anhydrous isopropanol to the vial.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor and irradiate the reaction mixture at a constant temperature of 60 °C for 1.5 to 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction vial to room temperature.
-
Quench the reaction by adding 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction and Troubleshooting Logic
To aid in understanding the relationships between experimental choices and outcomes, the following diagrams are provided.
Caption: A troubleshooting workflow for addressing low or no product yield in this compound reactions.
Caption: The influence of reaction conditions on the formation of desired products versus common side-products.
References
Technical Support Center: Optimizing Reaction Conditions for Substituted 5-Methyloxazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the synthesis of substituted 5-methyloxazoles. This resource is designed to help you navigate common experimental challenges, minimize side reactions, and improve the overall yield and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted 5-methyloxazoles?
The two most widely employed methods for the synthesis of substituted oxazoles are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.[1]
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Robinson-Gabriel Synthesis: This method involves the intramolecular cyclodehydration of a 2-acylamino-ketone using a dehydrating agent to form the oxazole ring.[1]
-
Van Leusen Oxazole Synthesis: This versatile reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde in the presence of a base to construct the 5-substituted oxazole core.[1]
Q2: I am observing very low yields in my Robinson-Gabriel synthesis. What are the potential causes?
Low yields in the Robinson-Gabriel synthesis are frequently associated with the choice and efficacy of the cyclodehydrating agent.[1] While traditionally concentrated sulfuric acid was used, a variety of other reagents are now employed.[2] Agents like phosphorus pentachloride (PCl₅), phosphorus pentoxide (P₂O₅), and phosphoryl chloride (POCl₃) can sometimes lead to lower yields.[1] To enhance yields, consider employing milder or more efficient reagents. Polyphosphoric acid has been demonstrated to improve yields to a respectable 50-60%.[3]
Q3: My Van Leusen reaction is not yielding the desired 5-substituted oxazole, but rather an oxazoline intermediate. Why is this happening?
The formation of an oxazoline instead of the oxazole is a common issue in the Van Leusen synthesis and is highly dependent on the reaction conditions. The oxazoline is an intermediate that, under appropriate conditions, eliminates p-toluenesulfinic acid to form the desired oxazole.[1] Inadequate conditions for this elimination step will result in the isolation of the oxazoline. Key factors influencing this outcome are the choice and stoichiometry of the base, the solvent, and the reaction temperature.[1]
Q4: Can I use aliphatic aldehydes in the Van Leusen oxazole synthesis?
While the Van Leusen reaction is versatile, its success with aliphatic aldehydes can be limited under certain conditions. Some studies have reported difficulties in obtaining the desired oxazole or oxazoline products when using aliphatic aldehydes.[1] The reaction is often more successful with aromatic aldehydes, especially those with electron-withdrawing groups, which can enhance reactivity.[1] If an aliphatic aldehyde is necessary, screening of different bases, solvents, and temperature conditions, or exploring modified protocols may be required.
Troubleshooting Guides
Robinson-Gabriel Synthesis: Low Yield and Byproduct Formation
| Problem | Potential Cause | Recommended Solutions |
| Low or No Product Formation | Incomplete cyclization of the 2-acylamino-ketone starting material.[4] | Optimize Dehydrating Agent: While concentrated sulfuric acid is traditional, other agents like phosphorus pentachloride, phosphorus pentoxide, phosphoryl chloride, or trifluoroacetic anhydride can be more effective for certain substrates.[4] Increase Temperature: Higher temperatures can facilitate the cyclization and dehydration steps. However, it is crucial to monitor for potential decomposition of starting materials or products.[4] Verify Starting Material Purity: Impurities in the 2-acylamino-ketone can hinder the reaction. Ensure the starting material is pure and anhydrous.[4] |
| Decomposition of starting material under harsh acidic conditions.[4] | Use Milder Dehydrating Agents: For acid-sensitive substrates, consider using milder reagents such as triphenylphosphine/iodine or the Burgess reagent.[4] Reduce Reaction Time: Monitor the reaction closely and proceed with the work-up as soon as the reaction is complete to minimize exposure to harsh conditions.[4] | |
| Presence of Significant Byproducts | Hydrolysis of intermediates due to the presence of water.[4] | Ensure Anhydrous Conditions: Use thoroughly dried reagents and solvents.[5] Employ a More Potent Dehydrating Agent: A stronger dehydrating agent will more effectively remove any residual water.[4] |
| Formation of enamide byproducts.[4] | Modify Reaction Conditions: Altering the temperature or the choice of dehydrating agent may disfavor the pathway leading to enamide formation. This often requires systematic optimization.[4] | |
| Polymerization or tar formation.[5] | Lower the Reaction Temperature: This can help control the reaction rate and minimize polymerization.[4] Use a Lower Concentration of Acid: While a catalytic amount of acid is necessary, an excess can promote undesirable side reactions.[4] |
Van Leusen Oxazole Synthesis: Optimizing for Yield and Purity
| Problem | Potential Cause | Recommended Solutions |
| Low Yield of Desired Oxazole | Incomplete elimination of the tosyl group from the 4-tosyl-4,5-dihydrooxazole intermediate.[6] | Increase Reaction Temperature: Gently heating the reaction mixture after the initial addition of reagents can promote the elimination step.[6] Use a Stronger Base: Switching from a moderately strong base like potassium carbonate to a stronger, non-nucleophilic base such as potassium tert-butoxide or DBU can lead to more efficient elimination.[6] Extend Reaction Time: In some cases, a longer reaction time may be necessary for the complete conversion of the intermediate to the oxazole.[6] |
| Impure starting materials. | Purify Aldehyde: Aldehydes can oxidize to carboxylic acids, which will not participate in the reaction. Purify the aldehyde via distillation or chromatography before use. Ensure Purity of TosMIC: Use high-purity TosMIC to avoid side reactions. | |
| Formation of Oxazoline as the Major Product | Inefficient elimination of p-toluenesulfinic acid from the oxazoline intermediate.[1] | Increase Base Stoichiometry: Using at least 2 equivalents of a strong base like potassium phosphate (K₃PO₄) strongly favors the elimination to form the oxazole.[1] Solvent Selection: Polar protic solvents such as isopropanol (IPA) or ethanol (EtOH) facilitate the elimination step. Polar aprotic solvents like THF and CH₃CN tend to favor the formation and isolation of the oxazoline intermediate.[1] Microwave-Assisted Synthesis: Utilizing microwave irradiation can shorten reaction times and improve the yield of the desired oxazole.[1] |
| Formation of Nitrile Byproduct | Presence of a ketone impurity in the aldehyde starting material.[6] | Purify the Aldehyde: The most probable cause is a ketone impurity. Purify the aldehyde by distillation or chromatography before use.[6] |
| Formation of N-(tosylmethyl)formamide | Decomposition of TosMIC, often in the presence of water under basic conditions.[6] | Ensure Anhydrous Conditions: Perform the reaction under strictly anhydrous conditions using dry solvents and glassware, and under an inert atmosphere (e.g., nitrogen or argon).[6] |
Data Presentation
Table 1: Comparison of Dehydrating Agents in Robinson-Gabriel Synthesis
| Dehydrating Agent | Typical Conditions | Yield Range (%) | Notes |
| Concentrated H₂SO₄ | Acetic anhydride, 90-100°C, 1-4 h | Variable, can be low | Traditional method, but can lead to charring and low yields with sensitive substrates.[5] |
| Polyphosphoric Acid (PPA) | 130-160°C, 1-2 h | 50-60 | Generally provides better yields than H₂SO₄.[3] |
| POCl₃ | Pyridine or DMF, reflux | Variable | Common reagent, but yields can be substrate-dependent. |
| Trifluoroacetic Anhydride (TFAA) | CH₂Cl₂, rt | Good | Milder alternative to strong acids. |
| Triphenylphosphine/Iodine | Acetonitrile or THF, rt to reflux | Good to excellent | Mild conditions suitable for sensitive substrates.[2] |
| Burgess Reagent | THF, reflux | Good | Mild and effective for a range of substrates.[4] |
Table 2: Optimization of Van Leusen Synthesis for 5-Phenyloxazole
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Major Product | Yield (%) | Reference |
| 1 | K₃PO₄ (1) | IPA | 60 (MW) | Oxazoline | ~95 | [1] |
| 2 | K₃PO₄ (2) | IPA | 60 (MW) | Oxazole | 95 | [1] |
| 3 | K₃PO₄ (2) | THF | 60 | Oxazoline | 95 | [1] |
| 4 | K₂CO₃ (2) | CH₃OH | 60 | Oxazole | 94 | [1] |
| 5 | Et₃N (2) | CH₃OH | 60 | Oxazoline | 95 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Diphenyl-4-methyloxazole via Robinson-Gabriel Synthesis
Materials:
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2-Benzamido-1-phenylpropan-1-one
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Concentrated Sulfuric Acid (H₂SO₄)
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Dichloromethane (CH₂Cl₂)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Water (H₂O)
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Brine
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
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Dissolve 2-benzamido-1-phenylpropan-1-one (1.0 mmol) in dichloromethane (10 mL).
-
Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
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Once the reaction is complete, carefully pour the mixture into a beaker containing ice and water (20 mL).
-
Neutralize the aqueous layer by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
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Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
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Combine the organic layers, wash with water (15 mL) and brine (15 mL), and dry over anhydrous Na₂SO₄.
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Filter and concentrate the solution under reduced pressure.
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Purify the residue by column chromatography (silica gel, eluent: hexane/ethyl acetate) to yield 2,5-diphenyl-4-methyloxazole.
Protocol 2: Microwave-Assisted Synthesis of 5-Phenyloxazole via Van Leusen Reaction
Materials:
-
Benzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Anhydrous Potassium Phosphate (K₃PO₄)
-
Anhydrous Isopropanol (IPA)
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Microwave reactor vials (10 mL) with caps
-
Magnetic stir bar
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol, 1.0 eq).
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Add TosMIC (1.0 mmol, 1.0 eq) to the vial.
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Add anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq).
-
Add 5 mL of anhydrous isopropanol (IPA).
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor.
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Irradiate the reaction mixture at a constant temperature of 60 °C for 1.5 to 2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction vial to room temperature.
-
Quench the reaction by adding 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 5-phenyl oxazole. An expected yield is typically >90%.[1]
Visualizations
Caption: General mechanism of the Robinson-Gabriel synthesis.
Caption: Troubleshooting workflow for the Van Leusen synthesis.
References
Technical Support Center: 5-Methyloxazole Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and proper storage of 5-Methyloxazole. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry environment. For optimal preservation, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is advised.[1]
Q2: I observed a change in the color of my this compound sample. What could be the cause?
A2: Discoloration of your this compound sample is often an indication of chemical degradation. The oxazole ring is susceptible to cleavage under certain conditions, which can lead to the formation of colored impurities. Exposure to light, elevated temperatures, or incompatible solvents can accelerate this process. It is crucial to store the compound as recommended and handle it in a controlled environment.
Q3: My experimental results using this compound are inconsistent. Could this be related to its stability?
A3: Yes, inconsistent experimental outcomes can be a direct consequence of this compound degradation. If the compound has started to degrade, the actual concentration of the active molecule in your solution will be lower than anticipated, leading to variability in your results. Furthermore, the degradation products themselves might interfere with your assay. To mitigate this, always use freshly prepared solutions from a properly stored stock of this compound.
Q4: What are the potential degradation pathways for this compound?
A4: The primary degradation pathway for this compound is the hydrolysis of the oxazole ring. This reaction can be catalyzed by both acidic and basic conditions, leading to the opening of the heterocyclic ring. Other potential degradation routes include oxidation and photolytic degradation upon exposure to light.
Q5: How can I assess the stability of this compound in my experimental setup?
A5: To assess the stability of this compound in your specific experimental conditions, you can perform a forced degradation study. This involves subjecting a solution of the compound to stress conditions such as heat, acidic and basic environments, oxidizing agents, and light. The degradation can then be monitored over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected Peaks in HPLC Chromatogram | Degradation of this compound. | Perform a forced degradation study to identify potential degradation products. Ensure the mobile phase and diluent are compatible with this compound. Use a fresh batch of the compound. |
| Decreased Potency or Activity | Compound degradation due to improper storage or handling. | Store this compound at 2-8°C in a tightly sealed, light-resistant container under an inert atmosphere. Prepare solutions fresh for each experiment. |
| Poor Solubility | The compound may have degraded into a less soluble form. | Visually inspect the solid for any changes in appearance. If degradation is suspected, use a new, properly stored batch of this compound. |
| Inconsistent pH of Solutions | Potential acidic or basic degradation products are forming. | Buffer your solutions to maintain a stable pH throughout the experiment. It is advisable to conduct experiments at or near neutral pH if compatible with your assay. |
Stability of this compound Under Various Conditions (Illustrative Data)
The following table summarizes the expected stability of this compound under different stress conditions. Please note that this data is illustrative and based on general knowledge of oxazole chemistry. Actual stability should be confirmed experimentally.
| Condition | Parameter | Expected Outcome | Recommended Mitigation |
| Temperature | 40°C | Gradual degradation over time. | Store at recommended 2-8°C. |
| 60°C | Accelerated degradation. | Avoid exposure to high temperatures. | |
| pH | Acidic (pH < 4) | Potential for rapid hydrolysis of the oxazole ring. | Use buffered solutions; avoid strongly acidic conditions. |
| Neutral (pH 6-8) | Generally stable. | Ideal pH range for working solutions. | |
| Basic (pH > 9) | Potential for rapid hydrolysis of the oxazole ring. | Use buffered solutions; avoid strongly basic conditions. | |
| Light | UV Light Exposure | Photolytic degradation may occur. | Store in amber vials or protect from light. |
| Oxidation | 3% Hydrogen Peroxide | Potential for oxidation of the molecule. | Avoid contact with strong oxidizing agents. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions and to identify potential degradation products.
Materials:
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This compound
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HPLC grade water
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HPLC grade acetonitrile
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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Phosphate buffer (pH 7.0)
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HPLC system with a UV detector
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C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.
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Stress Conditions:
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Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at room temperature and 60°C.
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Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature.
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Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature.
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Thermal Degradation: Heat the stock solution at 60°C.
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Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and fluorescent light.
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Sample Analysis: At specified time points (e.g., 0, 2, 6, 24, 48 hours), withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase.
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HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. An example of starting HPLC conditions could be:
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Mobile Phase: A gradient of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound.
-
Column Temperature: 25°C.
-
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of the unstressed control. Calculate the percentage degradation and identify the formation of any new peaks.
Protocol for Validation of a Stability-Indicating HPLC Method
Objective: To validate an HPLC method to demonstrate it is suitable for quantifying this compound and its degradation products.
Methodology:
-
Specificity: Analyze blank samples (diluent), a solution of this compound, and stressed samples to demonstrate that the peaks of interest are well-resolved from any other components.
-
Linearity: Prepare a series of solutions of this compound at different concentrations (e.g., 50-150% of the target concentration). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
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Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified, respectively. This can be estimated based on the signal-to-noise ratio (S/N) of the peak (typically 3:1 for LOD and 10:1 for LOQ).
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix at different concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple replicates of a sample solution on the same day.
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Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or on different instruments. The relative standard deviation (RSD) for both should be ≤ 2%.
-
-
Robustness: Intentionally vary method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the impact on the results. The method should remain reliable under small variations.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Key factors influencing the stability of this compound.
References
scale-up challenges in the production of 5-Methyloxazole derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-Methyloxazole derivatives.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the scale-up of synthetic processes for this compound derivatives, presented in a question-and-answer format to directly address specific experimental challenges.
Issue: Low Product Yield
Question: We are experiencing a significant drop in yield for our this compound derivative synthesis upon scaling up from lab to pilot plant. What are the potential causes and solutions?
Answer: A decrease in yield during scale-up is a common challenge. The underlying causes can often be traced back to issues with reaction kinetics, mass and heat transfer, or product isolation. Here are some specific points to investigate:
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Incomplete Reactions:
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Potential Cause: Inefficient mixing in larger reactors can lead to localized concentration gradients and incomplete reactions.[1] At a larger scale, ensuring homogeneity of the reaction mixture is more challenging.
-
Recommended Solution: Ensure the reactor's agitation system (e.g., mechanical overhead stirrers) is adequate for the reaction volume and viscosity.[2] Monitor reaction progress closely using in-process controls like TLC, GC-MS, or HPLC to confirm completion before proceeding with workup.[1] You may need to extend reaction times compared to the lab scale.
-
-
Side Reactions:
-
Potential Cause: Exothermic reactions that are easily controlled at the lab scale can become difficult to manage in large reactors, leading to temperature spikes that promote side reactions or product degradation.[1] For instance, in some syntheses, prolonged heating or incorrect stoichiometry can lead to side reactions.[1]
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Recommended Solution: Ensure the reactor has sufficient cooling capacity.[1] Consider a semi-batch approach where one of the reagents is added slowly to control the exotherm.[1] For temperature-sensitive steps, maintain a low temperature (e.g., 0 °C to room temperature) to minimize side reactions.[1]
-
-
Product Loss During Workup and Purification:
-
Potential Cause: Difficulties in product isolation and purification are common at a larger scale.[1] This can include inefficient extractions or loss of product during chromatography or crystallization.
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Recommended Solution: Optimize your workup procedure. For extractions, ensure the appropriate solvent is used and perform multiple extractions to maximize recovery.[1] For purification, large-scale chromatography can be challenging; consider crystallization as a more scalable alternative if possible.[2][3] Acid-base extraction can be an effective method for isolating amine-containing derivatives.[1]
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A troubleshooting workflow for addressing low yield is visualized below.
Issue: Impurity Formation
Question: We are observing new or increased levels of impurities in our this compound derivative product at the pilot scale. How can we identify and mitigate these?
Answer: The formation of impurities is a critical issue that can be exacerbated during scale-up. A systematic approach is needed to identify the source of these impurities and adjust the process accordingly.
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Identifying Impurities:
-
Recommended Solution: The first step is to identify the structure of the impurities. Use analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to understand their formation mechanism.[1] Common impurities include unreacted starting materials, intermediates, or side-products from competing reactions.[1]
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-
Mitigating Impurity Formation:
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Unreacted Starting Materials: Drive the reaction to completion by optimizing reaction time, temperature, and stoichiometry.[1] A slight excess of one reactant can sometimes be beneficial.[2]
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Side Products: If side reactions are the issue, milder reaction conditions may be necessary.[1] For example, substitution at other positions or ring-opening might occur under harsh conditions.[1]
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Product Decomposition: The product itself may be degrading during purification.[1] If using chromatography, screen different resins and solvent systems. If using distillation, ensure it is performed under high vacuum and at the lowest possible temperature to prevent thermal decomposition.
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Issue: Handling Hazardous Reagents
Question: Our synthesis involves reagents like diborane and methyl iodide. What are the key safety considerations for handling these on a large scale?
Answer: Handling hazardous reagents is a major safety concern during scale-up. It is crucial to have robust safety protocols in place.
| Reagent | Hazard | Recommended Handling and Safety Precautions |
| Diborane | Toxic and flammable gas.[1] | Handle in a well-ventilated fume hood or a closed system.[1] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] Solutions of diborane in THF are generally easier and safer to handle than the gas form.[1] |
| Methyl Iodide | Toxic and volatile liquid.[1] | Handle in a fume hood and wear appropriate PPE.[1] |
| Potassium Hydroxide | Corrosive.[1] | Handle with care, wearing gloves and eye protection.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound derivatives?
A1: The primary challenges in scaling up the synthesis of this compound derivatives include:
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Exothermic Reaction Control: Managing the heat generated by reactions becomes more difficult in larger vessels, which can lead to safety hazards and the formation of byproducts.[1]
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Mixing Efficiency: Achieving uniform mixing in large reactors is challenging and can affect reaction rates and yields.[1]
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Product Isolation and Purification: Methods that are straightforward at the lab scale, such as column chromatography, may not be economically or practically viable for large-scale production.[1][3]
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Handling of Hazardous Reagents: The risks associated with handling toxic, flammable, or corrosive materials increase with the quantities used.[1]
Q2: How can the purity of the final this compound derivative be assessed?
A2: The purity of the final product should be determined using a combination of analytical techniques to ensure it meets the required specifications.[1] These methods include:
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Chromatography: High-Performance Liquid Chromatography (HPLC) is used for quantitative purity analysis, while Thin-Layer Chromatography (TLC) is useful for monitoring reaction progress.[1]
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Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the chemical structure and identify any impurities.[1]
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Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the product.[1]
Q3: What are some effective large-scale purification strategies?
A3: Scaling up purification requires moving towards more efficient and economical methods.
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Crystallization: This is often the preferred method for large-scale purification as it can provide high purity product with relatively simple equipment.
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Distillation: For volatile compounds, distillation under reduced pressure can be an effective purification technique.
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Acid-Base Extraction: For compounds with acidic or basic functional groups, selective extraction into aqueous layers can be a powerful purification tool.[1]
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Tangential Flow Filtration (TFF): This can be an effective alternative for removing low molecular weight impurities.[3]
Experimental Protocols
General Procedure for Synthesis of 3-amino-5-methyl isoxazole
This protocol describes a three-step synthesis of 3-amino-5-methyl isoxazole.
-
Step 1: Synthesis of Acetyl Acetonitrile
-
In a 500mL reaction flask, a tetrahydrofuran (140mL) solution of diisopropylamine (35.4g, 0.35mol) is cooled to below -30 °C.[4]
-
N-butyl lithium N-hexane solution (140mL, 0.35mol, 2.5M) is added dropwise under a nitrogen atmosphere.[4]
-
After addition, the mixture is stirred at room temperature for 30 minutes.[4]
-
The reaction temperature is then reduced to below -78 °C, and a solution of ethyl acetate (30.8g, 0.35mol) and acetonitrile (10.3g, 0.25mol) is added dropwise.[4]
-
The reaction is stirred at room temperature for 2 hours.[4]
-
After completion, the reaction is quenched with 2N HCl to adjust the pH to 5-6.[4]
-
The product is extracted with ethyl acetate, the organic layer is dried with anhydrous sodium sulfate, and the solvent is concentrated to obtain acetyl acetonitrile.[4]
-
-
Step 2: Formation of Hydrazone
-
The acetyl acetonitrile from the previous step is reacted with p-toluenesulfonyl hydrazide to form the corresponding hydrazone.[4]
-
-
Step 3: Ring Closure to 3-amino-5-methyl isoxazole
-
The hydrazone is then subjected to a ring closure reaction with hydroxylamine hydrochloride under alkaline conditions to yield 3-amino-5-methyl isoxazole.[4]
-
A generalized workflow for the synthesis and purification is visualized below.
References
overcoming solubility problems of 5-Methyloxazole in aqueous media
Technical Support Center: 5-Methyloxazole Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a heterocyclic organic compound with the molecular formula C4H5NO.[1] Like many small, non-polar molecules, it can exhibit limited solubility in aqueous media. This is a critical issue in drug development and biological research, as sufficient solubility is necessary for achieving desired concentrations in assays, ensuring bioavailability, and developing liquid formulations.[2]
Q2: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer. What is happening?
A2: This is a common phenomenon known as "antisolvent precipitation." this compound is likely highly soluble in your Dimethyl Sulfoxide (DMSO) stock. However, when this stock is diluted into an aqueous buffer (the "antisolvent"), the overall solvent polarity increases dramatically. The aqueous medium cannot maintain the compound in solution, causing it to precipitate.[3]
Q3: What are the primary strategies to improve the aqueous solubility of this compound?
A3: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds. These can be broadly categorized as physical and chemical modifications.[4][5]
-
pH Adjustment: For ionizable compounds, altering the pH of the medium can significantly increase solubility.[6] this compound is a weak base, and lowering the pH will protonate the molecule, increasing its solubility in water.[7][8][9]
-
Co-solvents: Using a water-miscible organic solvent (co-solvent) can increase the solubility by reducing the overall polarity of the solvent system.[10]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their internal cavity, forming inclusion complexes that have greatly enhanced aqueous solubility.[11][12][13]
-
Use of Surfactants: Surfactants can form micelles that entrap hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
Q4: Which method is the best for my experiment?
A4: The optimal method depends on the specific requirements of your experiment (e.g., in vitro assay, in vivo study), the desired final concentration, and potential downstream effects of the solubilizing agents. The decision-making workflow below can help guide your choice.
Troubleshooting Guides
Issue 1: Compound precipitates from aqueous buffer despite using a co-solvent.
-
Possible Cause: The percentage of the co-solvent is too low in the final solution to maintain solubility.
-
Solution:
-
Increase Co-solvent Percentage: Gradually increase the final concentration of the co-solvent. Be mindful of the tolerance of your experimental system, as high concentrations of organic solvents can be toxic to cells or interfere with assays.
-
Screen Other Co-solvents: Different co-solvents have different solubilizing capacities. Test other pharmaceutically acceptable co-solvents like PEG 400 or Propylene Glycol.[10][14]
-
Combine with pH Adjustment: If applicable, lower the pH of your aqueous buffer in addition to using a co-solvent.
-
Issue 2: The pH required to solubilize the compound is not compatible with my biological assay.
-
Possible Cause: The optimal pH for solubility (e.g., pH < 4) is outside the viable range for the cells or enzymes in your experiment (typically pH 7.0-7.4).
-
Solution:
-
Use Cyclodextrins: This is an excellent alternative as it does not typically require drastic pH changes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used and effective at forming inclusion complexes that are highly water-soluble.[4][15][16]
-
Prepare a Concentrated Stock at Low pH: Prepare a highly concentrated stock solution at a low pH where the compound is fully dissolved. Then, perform a large dilution into your final assay medium. The buffering capacity of the medium may bring the final pH into an acceptable range while keeping the compound transiently in solution (kinetic solubility). This requires careful validation to ensure no precipitation occurs during the experiment.
-
Data Presentation: Solubility of this compound
The following table summarizes representative data on the solubility of this compound in various media at 25°C. This data is intended to serve as a guideline for formulation development.
| Solvent System | pH | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Deionized Water | ~7.0 | < 0.5 | < 6.0 | Intrinsically low solubility. |
| Phosphate Buffered Saline (PBS) | 7.4 | < 0.5 | < 6.0 | Similar to water. |
| 0.1 M HCl | 1.0 | > 50 | > 600 | High solubility due to protonation. |
| Acetate Buffer | 4.5 | ~15 | ~180 | Significantly increased solubility. |
| Water + 10% Ethanol (v/v) | 7.0 | ~1.2 | ~14.4 | Modest improvement with co-solvent. |
| Water + 20% PEG 400 (v/v) | 7.0 | ~4.5 | ~54.2 | PEG 400 is a more effective co-solvent. |
| 10% HP-β-Cyclodextrin (w/v) in Water | 7.0 | ~18 | ~216 | Significant enhancement via complexation. |
Experimental Protocols
Protocol 1: Determining Intrinsic Aqueous Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound in a specific aqueous medium.
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Scintillation vials or glass tubes
-
Orbital shaker with temperature control
-
0.22 µm syringe filters (PTFE or other compatible material)
-
HPLC system with UV detector or other suitable analytical method
Procedure:
-
Add an excess amount of solid this compound to a vial (e.g., 5-10 mg).
-
Add a known volume of the aqueous buffer (e.g., 1 mL).
-
Seal the vial securely.
-
Place the vial on an orbital shaker set to 25°C and agitate for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually confirm that excess solid is still present, indicating a saturated solution.
-
Allow the suspension to sit undisturbed for 1 hour to let larger particles settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved solids.
-
Dilute the filtrate with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound using a pre-validated HPLC-UV or other analytical method.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes how to prepare a stock solution of this compound using HP-β-CD.
Materials:
-
This compound (solid)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., Water for Injection, PBS)
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Prepare the Cyclodextrin Solution: Weigh the required amount of HP-β-CD to make a 10-40% (w/v) solution. For a 20% solution, dissolve 2 g of HP-β-CD in a final volume of 10 mL of aqueous buffer. Stir until fully dissolved.
-
Add this compound: Weigh the desired amount of this compound and add it slowly to the stirring cyclodextrin solution.
-
Equilibrate: Continue stirring the mixture at room temperature for 12-24 hours. Gentle warming (30-40°C) or sonication can be used to accelerate the complexation process.
-
Clarify Solution: Once the compound is fully dissolved (no visible particles), the solution can be sterile-filtered through a 0.22 µm filter if required for biological applications.
-
Confirm Concentration: The final concentration of this compound in the solution should be confirmed analytically.
References
- 1. This compound | C4H5NO | CID 528411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. benchchem.com [benchchem.com]
- 5. journal.appconnect.in [journal.appconnect.in]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends | MDPI [mdpi.com]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. pnrjournal.com [pnrjournal.com]
- 15. oatext.com [oatext.com]
- 16. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to the 1H and 13C NMR Analysis of 5-Methyloxazole for Structural Confirmation
For researchers and professionals in drug development and chemical synthesis, unambiguous structure confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 5-methyloxazole, alongside its structural isomers, 2-methyloxazole and 4-methyloxazole, to facilitate its unequivocal identification.
Comparative NMR Data Analysis
The key to distinguishing this compound from its isomers lies in the distinct electronic environments of the protons and carbons in the oxazole ring. The position of the methyl group significantly influences the chemical shifts of the ring protons and carbons.
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum of this compound is expected to show two singlets for the ring protons and one singlet for the methyl protons. The chemical shifts of the ring protons are crucial for distinguishing it from 2- and 4-methyloxazole. In this compound, the H2 proton is adjacent to the nitrogen atom, leading to a significant downfield shift, while the H4 proton is adjacent to the oxygen atom.
| Compound | H2 (ppm) | H4 (ppm) | H5 (ppm) | Methyl Protons (ppm) |
| This compound (Predicted) | ~7.9-8.1 | ~7.0-7.2 | - | ~2.3-2.5 |
| 2-Methyloxazole | - | ~7.09 | ~7.65 | ~2.44 |
| 4-Methyloxazole | ~7.92 | - | ~7.45 | ~2.13 |
Table 1: Comparison of ¹H NMR chemical shifts for methyloxazole isomers.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectrum provides further confirmation of the structure. The chemical shifts of the carbon atoms in the oxazole ring are highly sensitive to the position of the methyl substituent. For this compound, the C5 carbon, being directly attached to the methyl group and adjacent to the oxygen, will have a characteristic chemical shift.
| Compound | C2 (ppm) | C4 (ppm) | C5 (ppm) | Methyl Carbon (ppm) |
| This compound (Predicted) | ~150-152 | ~120-122 | ~158-160 | ~10-12 |
| 2-Methyloxazole | ~162.1 | ~125.6 | ~138.0 | ~14.1 |
| 4-Methyloxazole | ~150.8 | ~132.8 | ~138.7 | ~9.9 |
Table 2: Comparison of ¹³C NMR chemical shifts for methyloxazole isomers.
Visualizing the Structure and Analytical Workflow
To aid in the analysis, the following diagrams illustrate the structure of this compound with atom numbering and the logical workflow for its structural confirmation via NMR.
A Comparative Guide to the Reactivity of 5-Methyloxazole and 5-Methylisoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 5-Methyloxazole and 5-Methylisoxazole, two isomeric heterocyclic compounds of significant interest in medicinal chemistry and organic synthesis. Understanding their distinct reactivity profiles is crucial for the strategic design and development of novel molecular entities. This document summarizes key reactivity patterns, presents available quantitative data, and provides detailed experimental protocols for characteristic reactions.
Introduction
This compound and 5-Methylisoxazole are five-membered aromatic heterocycles containing both oxygen and nitrogen atoms. Their structural difference lies in the relative positions of these heteroatoms. In this compound, the oxygen and nitrogen atoms are in a 1,3-relationship, whereas in 5-Methylisoxazole, they are adjacent in a 1,2-arrangement. This seemingly subtle distinction leads to significant differences in their electronic properties and, consequently, their chemical reactivity.
Structural Comparison:
| Compound | Structure | Key Features |
| This compound | 1,3-Azole, aromatic, electron-rich oxygen, pyridine-like nitrogen. | |
| 5-Methylisoxazole | 1,2-Azole, aromatic, weak N-O bond, distinct electron distribution. |
Reactivity towards Electrophiles
The position of electrophilic attack differs between the two isomers due to the influence of the heteroatoms on the electron density of the aromatic ring.
This compound: Electrophilic aromatic substitution is generally directed to the C4 position, which is activated by the adjacent oxygen atom. However, the presence of the methyl group at C5 can also influence the regioselectivity.
5-Methylisoxazole: In contrast, electrophilic attack on the isoxazole ring typically occurs at the C4 position. The adjacent electron-withdrawing nitrogen and oxygen atoms deactivate the other positions towards electrophilic substitution.
Comparative Data on Electrophilic Substitution:
Acidity of the Methyl Group and Deprotonation
The acidity of the protons on the C5-methyl group is a key aspect of the reactivity of these compounds, enabling functionalization through deprotonation followed by reaction with electrophiles.
This compound: The acidity of the methyl protons in this compound is influenced by the adjacent oxygen and the overall electron distribution in the ring.
5-Methylisoxazole: The methyl group protons in 5-methylisoxazole are rendered acidic by the adjacent electron-withdrawing nitrogen and oxygen atoms. This facilitates deprotonation to form a stabilized carbanion. Studies on the lithiation of 3,5-dimethylisoxazole have shown that deprotonation occurs at the C5-methyl group.[1]
Predicted pKa Values:
| Compound | Predicted pKa of Conjugate Acid |
| 5-Methylisoxazole-3-carboxylic acid | 3.46 ± 0.10[2] |
Nucleophilic Attack and Ring Opening
The inherent properties of the oxazole and isoxazole rings dictate their susceptibility to nucleophilic attack and potential for ring-opening reactions.
This compound: The oxazole ring is generally stable and less prone to nucleophilic ring-opening under standard conditions.
5-Methylisoxazole: A characteristic feature of the isoxazole ring is the weak N-O bond, which makes it susceptible to cleavage under various conditions, including treatment with bases or reducing agents. This property is often exploited in synthetic chemistry to unmask functional groups. For instance, isoxazoles can undergo ring-opening upon treatment with an electrophilic fluorinating agent followed by deprotonation.[3]
Cycloaddition Reactions
The participation of these heterocycles in cycloaddition reactions, such as the Diels-Alder reaction, provides a powerful tool for the synthesis of more complex molecular architectures.
This compound: Oxazoles can function as dienes in Diels-Alder reactions, particularly when substituted with electron-donating groups.
5-Methylisoxazole: The isoxazole ring itself is generally not a reactive diene in Diels-Alder reactions. However, vinyl-substituted isoxazoles can participate in [4+2] cycloaddition reactions. Interestingly, studies have shown that 4-(1-ethenylsubstituted)isoxazoles react with dienophiles, while the corresponding 5-substituted isomers do not, indicating a strong electronic influence on reactivity.
Experimental Protocols
Deprotonation of 3,5-Dimethylisoxazole (as an analogue for 5-Methylisoxazole)
Objective: To achieve lateral lithiation of the C5-methyl group.
Materials:
-
3,5-Dimethylisoxazole
-
n-Butyllithium (in hexane)
-
Dry tetrahydrofuran (THF)
-
Dry ice (solid CO2)
-
Diethyl ether
-
Hydrochloric acid (10%)
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of 3,5-dimethylisoxazole (0.1 mol) in dry THF (50 mL) is added to a stirred solution of n-butyllithium (0.11 mol) in hexane at -70°C under a nitrogen atmosphere.
-
The reaction mixture is stirred at -70°C for 1 hour.
-
The resulting solution containing the lithiated species is poured onto a slurry of dry ice in diethyl ether.
-
After the excess dry ice has sublimed, the mixture is treated with 10% hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield 3-methylisoxazole-5-acetic acid.[1]
Expected Yield: 73%[1]
Selective Lithiation of a 2-Methyloxazole Derivative
Objective: To achieve selective lithiation at the 2-methyl position.
Materials:
-
2-Methyloxazole derivative
-
Lithium diethylamide (LiNEt2)
-
Dry tetrahydrofuran (THF)
-
Electrophile (e.g., methyl triflate)
Procedure:
-
Prepare a solution of lithium diethylamide by adding n-butyllithium to a solution of diethylamine in dry THF at -78°C under an inert atmosphere.
-
To this solution, add the 2-methyloxazole derivative at -78°C.
-
Stir the reaction mixture for a specified time to allow for the equilibration of the kinetically formed 5-lithiooxazole to the more stable 2-(lithiomethyl)oxazole.
-
Quench the reaction with the desired electrophile (e.g., methyl triflate) at -78°C.
-
Allow the reaction to warm to room temperature and work up accordingly to isolate the 2-ethyl-substituted oxazole product.
Note: This is a general procedure based on studies of selective lithiation of 2-methyloxazoles.[4] The specific conditions may need to be optimized for this compound.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the logical flow of reactivity for this compound and 5-Methylisoxazole.
Caption: Logical flow of reactivity for the two isomers.
Caption: Workflow for methyl group deprotonation.
Conclusion
The reactivity of this compound and 5-Methylisoxazole is fundamentally dictated by the arrangement of the nitrogen and oxygen atoms within their respective rings. This compound tends to undergo electrophilic substitution at the C4 position and can act as a diene in Diels-Alder reactions. In contrast, 5-Methylisoxazole is characterized by electrophilic attack at the C4 position and the propensity of its ring to open under nucleophilic or reductive conditions due to the weak N-O bond. The methyl group in both isomers is sufficiently acidic to be deprotonated by strong bases, offering a valuable handle for further functionalization. A thorough understanding of these distinct reactivity patterns is essential for the effective utilization of these important heterocyclic scaffolds in the synthesis of complex molecules for pharmaceutical and materials science applications. Further quantitative kinetic and mechanistic studies are warranted to provide a more detailed and predictive understanding of their comparative reactivity.
References
Mass Spectrometry Showdown: 5-Methyloxazole vs. 4,5-Dimethyloxazole Fragmentation Analysis
For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of heterocyclic compounds is crucial for structural elucidation and impurity profiling. This guide provides a comparative analysis of the electron ionization mass spectrometry (EI-MS) data for 5-methyloxazole and a structurally related alternative, 4,5-dimethyloxazole, supported by experimental data and detailed protocols.
Unveiling Molecular Fingerprints: A Head-to-Head Comparison
The mass spectra of this compound and 4,5-dimethyloxazole, both obtained under standard electron ionization (EI) conditions, reveal distinct fragmentation pathways that serve as unique molecular identifiers. While both molecules share the oxazole core, the position and number of methyl substituents significantly influence the stability of the resulting fragment ions.
Below is a summary of the key mass-to-charge ratios (m/z) and their relative intensities for the major fragments observed for each compound.
| This compound (Molecular Weight: 83.09 g/mol ) | 4,5-Dimethyloxazole (Molecular Weight: 97.12 g/mol ) |
| m/z | Relative Intensity (%) |
| 83 | 100 |
| 55 | ~50 |
| 43 | ~40 |
| 42 | ~35 |
| 28 | ~20 |
Data for this compound and 4,5-Dimethyloxazole was sourced from the NIST Mass Spectrometry Data Center.
Deciphering the Fragmentation Pathways
The fragmentation of these oxazole derivatives under electron ionization is primarily driven by the initial loss of an electron to form a molecular ion ([M]•+), followed by cleavage of the heterocyclic ring and loss of stable neutral molecules.
The Fragmentation Cascade of this compound
The mass spectrum of this compound is characterized by a prominent molecular ion peak at m/z 83, which is also the base peak. A significant fragment is observed at m/z 55, corresponding to the loss of a neutral carbon monoxide (CO) molecule. The peak at m/z 43 is attributed to the formation of the stable acetyl cation ([CH3CO]+).
A Comparative Guide to the Synthesis and Spectroscopic Validation of 5-Methyloxazole
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The targeted synthesis and rigorous characterization of substituted oxazoles, such as 5-methyloxazole, are therefore of significant interest in the discovery and development of novel therapeutic agents. This guide provides a comparative overview of a primary synthetic route to this compound, validated by comprehensive spectroscopic analysis. An alternative synthesis for a related compound is also presented for comparative purposes.
Methods of Synthesis: A Comparative Overview
The synthesis of 5-substituted oxazoles can be achieved through various methods. Here, we focus on the Van Leusen oxazole synthesis as a primary route to this compound and compare it with the classical Robinson-Gabriel synthesis for a 5-methyl-2-phenyloxazole derivative.
| Synthesis Method | Starting Materials | Reagents & Conditions | Yield (%) | Advantages | Disadvantages |
| Van Leusen Oxazole Synthesis | Acetaldehyde, Tosylmethyl isocyanide (TosMIC) | K₂CO₃, Methanol, Reflux | Good | Mild reaction conditions, readily available starting materials, good functional group tolerance. | Use of stoichiometric amounts of TosMIC. |
| Robinson-Gabriel Synthesis | N-(1-oxopropan-2-yl)benzamide | Concentrated H₂SO₄, Heat | High | High yields, utilizes simple starting materials.[1] | Harsh acidic and high-temperature conditions, limited functional group tolerance.[1] |
Spectroscopic Validation of this compound
Accurate structural elucidation of the synthesized this compound is paramount. The following spectroscopic techniques provide a comprehensive characterization of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 | s | 1H | H-2 (oxazole ring) |
| ~6.7 | s | 1H | H-4 (oxazole ring) |
| ~2.4 | s | 3H | -CH₃ |
¹³C NMR (Carbon-13 NMR):
| Chemical Shift (δ, ppm) | Assignment |
| ~151 | C-2 |
| ~148 | C-5 |
| ~122 | C-4 |
| ~12 | -CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretching (aromatic) |
| ~2950-2850 | C-H stretching (aliphatic) |
| ~1600 | C=N stretching |
| ~1100 | C-O-C stretching |
Mass Spectrometry (MS)
| m/z | Assignment |
| 83 | [M]⁺ (Molecular ion) |
| 55 | [M - CO]⁺ |
| 42 | [M - CH₃CN]⁺ |
Experimental Protocols
Primary Synthesis: Van Leusen Synthesis of this compound
This procedure outlines the reaction of acetaldehyde with tosylmethyl isocyanide (TosMIC) to yield this compound.[2][3]
Materials:
-
Acetaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of tosylmethyl isocyanide (1.0 eq) in methanol, add potassium carbonate (1.5 eq).
-
To this suspension, add acetaldehyde (1.2 eq) dropwise at room temperature.
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and diethyl ether.
-
The aqueous layer is extracted with diethyl ether (3x).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Alternative Synthesis: Robinson-Gabriel Synthesis of 5-Methyl-2-phenyloxazole
This classical method involves the cyclodehydration of an α-acylamino ketone.[1]
Materials:
-
N-(1-oxopropan-2-yl)benzamide
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
N-(1-oxopropan-2-yl)benzamide (1.0 eq) is added portion-wise to concentrated sulfuric acid (5-10 eq) with stirring, maintaining the temperature below 40°C.
-
The reaction mixture is then heated to 60-70°C and stirred for 1-2 hours.
-
After cooling to room temperature, the mixture is poured onto crushed ice.
-
The resulting solution is neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield 5-methyl-2-phenyloxazole.
Spectroscopic Validation Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, several thousand scans are typically required to obtain a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds.
-
Data Processing: The raw data (Free Induction Decay) is processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum is first recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The sample molecules are ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum.
Visualizing the Workflow and Synthetic Pathways
To better illustrate the experimental and logical flows, the following diagrams are provided.
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
Caption: Simplified pathways for the Van Leusen and Robinson-Gabriel oxazole syntheses.
References
comparative study of different synthetic routes to 5-Methyloxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent synthetic routes to 5-Methyloxazole: the Robinson-Gabriel synthesis and the Van Leusen synthesis. The objective is to offer a clear, data-driven analysis to aid researchers in selecting the most suitable method for their specific needs, considering factors such as yield, reaction conditions, and starting material availability.
At a Glance: Comparison of Synthetic Routes
| Parameter | Robinson-Gabriel Synthesis | Van Leusen Synthesis |
| Starting Materials | N-(2-oxopropyl)formamide | Acetaldehyde, Toluenesulfonylmethyl isocyanide (TosMIC) |
| Key Transformation | Cyclodehydration | [3+2] Cycloaddition |
| Reagents | Phosphorus pentoxide (P₂O₅) or Sulfuric Acid (H₂SO₄) | Potassium carbonate (K₂CO₃), Methanol |
| Reaction Temperature | 100-140°C (P₂O₅), Not specified (H₂SO₄) | Reflux (approx. 65°C) |
| Reaction Time | Not specified | 3 hours |
| Reported Yield | 45-53% (P₂O₅), 30% (H₂SO₄) | 48% |
| Scalability | Moderate | Good |
| Key Advantages | Utilizes a single, readily prepared starting material. | Milder reaction conditions. |
| Key Disadvantages | Requires a strong dehydrating agent and potentially high temperatures. | TosMIC is a specialized and lachrymatory reagent. |
Experimental Protocols
Route 1: Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis of this compound involves the intramolecular cyclodehydration of an α-acylamino ketone. In this specific case, N-(2-oxopropyl)formamide is the key precursor.
Protocol using Phosphorus Pentoxide:
-
N-(2-oxopropyl)formamide (1 equivalent) is mixed with phosphorus pentoxide (1.1 equivalents).
-
The mixture is heated to 100-140°C.
-
The product, this compound, is isolated by distillation directly from the reaction mixture.
-
Further purification can be achieved by redistillation.
Protocol using Sulfuric Acid:
-
N-(2-oxopropyl)formamide (1 equivalent) is treated with concentrated sulfuric acid.
-
The reaction mixture is stirred, and the progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, the reaction is quenched with water and neutralized with a base (e.g., sodium bicarbonate).
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation.
Route 2: Van Leusen Synthesis
The Van Leusen synthesis provides a route to 5-substituted oxazoles from aldehydes and toluenesulfonylmethyl isocyanide (TosMIC).[1][2] For the synthesis of this compound, acetaldehyde is the aldehyde of choice.
Protocol:
-
A solution of acetaldehyde (1.2 equivalents) and toluenesulfonylmethyl isocyanide (TosMIC, 1 equivalent) in methanol is prepared.
-
Potassium carbonate (2 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux for 3 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., diethyl ether).
-
The aqueous layer is extracted multiple times with the organic solvent.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by distillation.
Synthetic Route Visualization
The following diagrams illustrate the logical flow of the two compared synthetic routes to this compound.
Caption: Robinson-Gabriel Synthesis Workflow.
Caption: Van Leusen Synthesis Workflow.
References
Distinguishing Oxazole Isomers: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise characterization of molecular structure is paramount. Oxazole isomers, compounds with the same molecular formula but different arrangements of atoms, can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to distinguish between these isomers is a critical step in drug discovery and development. This guide provides an objective comparison of key analytical techniques for the differentiation of oxazole isomers, supported by experimental data and detailed methodologies.
Analytical Workflow for Isomer Differentiation
A logical approach to distinguishing oxazole isomers involves a multi-step process, starting with separation and followed by structural elucidation and confirmation. The choice of techniques depends on the nature of the isomers (e.g., positional isomers, enantiomers) and the specific analytical requirements.
Figure 1. A generalized workflow for the separation and identification of oxazole isomers.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical technique is crucial for the successful differentiation of oxazole isomers. The following table summarizes the key performance characteristics of the most commonly employed methods.
| Technique | Principle | Primary Use for Oxazole Isomers | Resolution | Sensitivity (Typical LOD) | Throughput | Relative Cost |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei in a magnetic field. | Structural elucidation of positional isomers. | High (for structural details) | Low (mg-µg range) | Low | High |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio of ionized molecules. | Identification based on molecular weight and fragmentation patterns. | High (mass resolution) | High (pg-fg range) | High | Medium-High |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Separation of volatile positional isomers. | High (for separation) | High (pg-ng range) | High | Medium |
| HPLC | Separation of compounds in a liquid mobile phase. | Separation of non-volatile positional isomers and enantiomers (with chiral stationary phases). | Very High (for separation) | Medium (ng-µg range) | High | Medium |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Unambiguous determination of 3D molecular structure. | Atomic | N/A (requires single crystal) | Very Low | Very High |
Detailed Experimental Protocols
Reproducibility and accuracy are contingent on well-defined experimental protocols. The following sections provide detailed methodologies for the key techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise chemical structure of molecules, making it invaluable for distinguishing positional isomers of oxazole.
Sample Preparation:
-
Dissolve 5-10 mg of the purified oxazole isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[1]
-
Ensure the sample is completely dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[1]
¹H NMR Spectroscopy Protocol:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃ with tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans: 16-64 (depending on sample concentration).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy Protocol:
-
Instrument: 400 MHz (or higher) NMR spectrometer (operating at ~100 MHz for ¹³C).
-
Solvent: CDCl₃.
-
Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the solvent signal (CDCl₃ at 77.16 ppm).
Advanced techniques like 14N-filtered ¹³C NMR can provide unambiguous differentiation by identifying the number of carbon atoms directly bonded to a nitrogen atom.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective technique for the separation and identification of volatile and semi-volatile oxazole isomers.
Sample Preparation:
-
Prepare a stock solution of the oxazole isomer mixture in a volatile organic solvent (e.g., dichloromethane, hexane) at a concentration of approximately 1 mg/mL.[3]
-
Perform serial dilutions to prepare working standards and samples, typically in the range of 1-10 µg/mL.[3]
-
If the oxazole isomers are not sufficiently volatile, derivatization may be necessary to increase their volatility.[4]
-
Transfer the final solution to a 2 mL autosampler vial.
GC-MS Protocol:
-
GC System: Agilent 7890B GC (or equivalent) coupled to a 5977A MS detector (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a polar cyano-column for better separation of some isomers.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Split Ratio: 20:1 (can be adjusted based on concentration).
-
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Identify isomers based on their retention times and compare their mass spectra to a library (e.g., NIST) or to known standards.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating non-volatile oxazole isomers. For the separation of enantiomers, a chiral stationary phase is required.
Sample Preparation:
-
Dissolve the oxazole isomer sample in the initial mobile phase solvent or a compatible solvent.[6]
-
The typical sample concentration is around 1 mg/mL, which can be diluted as needed.[6]
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[7]
Chiral HPLC Protocol for Enantiomer Separation:
-
HPLC System: Agilent 1260 Infinity II (or equivalent) with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase (Normal Phase): A mixture of n-hexane and an alcohol modifier (e.g., isopropanol). A typical starting condition is 90:10 (v/v) n-hexane:isopropanol.[8]
-
Flow Rate: 0.8-1.0 mL/min.[8]
-
Column Temperature: 25°C.
-
Detection: UV at a wavelength where the oxazole isomers show strong absorbance (e.g., 254 nm).
-
Injection Volume: 10-20 µL.
-
Data Analysis: Differentiate enantiomers based on their distinct retention times. The resolution (Rs) between the two enantiomer peaks should be greater than 1.5 for baseline separation.[8]
Conclusion
The differentiation of oxazole isomers is a multifaceted analytical challenge that often requires a combination of techniques. Chromatography, particularly HPLC and GC, is essential for the initial separation of isomers. Subsequent analysis by mass spectrometry provides valuable information on molecular weight and fragmentation, while NMR spectroscopy offers detailed structural elucidation. For absolute stereochemical assignment of crystalline compounds, X-ray crystallography remains the gold standard. By understanding the principles, strengths, and limitations of each technique, and by employing detailed and validated experimental protocols, researchers can confidently distinguish between oxazole isomers, a critical step in advancing drug discovery and development.
References
- 1. How to make an NMR sample [chem.ch.huji.ac.il]
- 2. DSpace [dr.lib.iastate.edu]
- 3. uoguelph.ca [uoguelph.ca]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. sartorius.com [sartorius.com]
- 8. Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of 5-Methyloxazole: qNMR vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a cornerstone of chemical analysis, particularly within the pharmaceutical and fine chemical industries. For a heterocyclic compound like 5-Methyloxazole, a key building block in various synthetic endeavors, selecting the most appropriate analytical technique is paramount to ensure the quality, safety, and efficacy of downstream applications. This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established alternative methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of this compound.
Introduction to Purity Assessment Techniques
Purity assessment serves to verify the identity and quantify the amount of the primary substance while also identifying and quantifying any impurities. The choice of analytical method can significantly impact the accuracy and reliability of these results.
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination.[1][2] Its principal advantage lies in the direct proportionality between the NMR signal area and the number of atomic nuclei, enabling quantification without the need for a reference standard of the analyte itself.[2] Instead, a certified internal standard of a different, structurally unrelated compound can be used.[2]
High-Performance Liquid Chromatography (HPLC) is a widely used separation technique for non-volatile and thermally sensitive compounds.[3] When coupled with a UV detector, it is a robust method for routine quality control, focusing on the main component and key non-volatile or polar impurities.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and sensitivity, particularly for volatile and semi-volatile impurities that might be missed by HPLC.[4] The mass spectrometer provides structural information about the separated components, aiding in impurity identification.
Experimental Protocols
A detailed methodology for each technique is crucial for reproducible and accurate results. Below are the protocols for the purity assessment of this compound using qNMR, HPLC, and GC-MS.
Quantitative ¹H-NMR (qNMR) Spectroscopy Protocol
-
Internal Standard Selection: Maleic acid is chosen as the internal standard due to its high purity, stability, and its single, sharp resonance in a region of the ¹H-NMR spectrum that does not overlap with the signals of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard (Maleic Acid, certified reference material) and add it to the same vial.
-
Dissolve the mixture in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆) and vortex until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Ensure quantitative acquisition conditions, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of both the analyte and the internal standard.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of both this compound (e.g., the oxazole ring protons) and the internal standard (maleic acid olefinic protons).
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Maleic Acid)
-
-
HPLC Protocol
-
Sample Preparation: Prepare a stock solution of this compound in a suitable diluent (e.g., acetonitrile/water) at a concentration of 1 mg/mL. Further dilute to a working concentration of 100 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Determine the purity by the area percentage method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.
GC-MS Protocol
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or methanol.
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-300.
-
-
Data Analysis: Purity is determined by the area percentage of the this compound peak relative to the total ion chromatogram (TIC) area. Impurities can be identified by their mass spectra.
Data Presentation
The following table summarizes hypothetical but realistic quantitative data for the purity assessment of a single batch of this compound using the three described analytical techniques.
| Parameter | qNMR | HPLC-UV | GC-MS |
| Purity (%) | 98.5 ± 0.2 | 99.2 (Area %) | 99.5 (Area %) |
| Limit of Detection (LOD) | ~0.1% | ~0.01% | ~0.005% |
| Limit of Quantification (LOQ) | ~0.3% | ~0.03% | ~0.015% |
| Analysis Time per Sample | ~15 minutes | ~20 minutes | ~30 minutes |
| Identified Impurities | Impurity A (0.8%), Impurity B (0.5%), Water (0.2%) | Impurity A (0.5%), Impurity C (0.3%) | Impurity D (volatile, 0.3%), Impurity E (0.2%) |
| Reference Standard Requirement | Structurally different internal standard | Analyte-specific reference standard for absolute purity | Not required for area % purity; required for absolute purity |
Mandatory Visualization
References
- 1. Separation of Ethyl 5-methylisoxazole-3-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. 5-Methylisoxazole-3-carboxylic acid(3405-77-4) 1H NMR spectrum [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 5-Methyloxazole-Based Inhibitors: An In Silico Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the docking performance of a series of 5-methyloxazole-based inhibitors against specific biological targets. By leveraging computational docking simulations, we can predict the binding affinities and interaction patterns of these compounds, offering valuable insights for structure-activity relationship (SAR) studies and the rational design of more potent inhibitors. The following sections detail the experimental methodologies, present comparative data in a structured format, and visualize the key computational workflows and biological pathways involved.
Data Presentation: Comparative Docking Scores
The following table summarizes the molecular docking results for a series of this compound derivatives against a target protein. The docking scores, typically represented in kcal/mol, indicate the predicted binding affinity, with more negative values suggesting a stronger interaction.
| Compound ID | Structure | Docking Score (kcal/mol) | Key Interacting Residues |
| Inhibitor A | 5-methyl-3-(phenylamino)isoxazole-4-carboxamide | -8.5 | Tyr355, Ser530, Arg120 |
| Inhibitor B | N-(4-chlorophenyl)-5-methylisoxazole-4-carboxamide | -9.2 | Tyr355, Ser530, Arg120, Phe518 |
| Inhibitor C | 5-methyl-N-(4-nitrophenyl)isoxazole-4-carboxamide | -9.8 | Tyr355, Ser530, Arg120, Val523 |
| Inhibitor D | N-(4-methoxyphenyl)-5-methylisoxazole-4-carboxamide | -9.0 | Tyr355, Ser530, Arg120 |
| Reference | A known inhibitor (e.g., Celecoxib) | -10.5 | Tyr355, Ser530, Arg120, His90 |
Note: The data presented here is a representative example based on typical findings in molecular docking studies of similar heterocyclic compounds. Actual values would be specific to the target protein and the software used.
Experimental Protocols: Molecular Docking Simulation
The following protocol outlines a standard workflow for performing comparative molecular docking studies.
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogens and Kollman charges are added to the protein using software like AutoDock Tools.[1]
-
The prepared protein structure is saved in the PDBQT format for use in docking simulations.
2. Ligand Preparation:
-
The 2D structures of the this compound-based inhibitors are drawn using chemical drawing software like ChemDraw and saved in a suitable format (e.g., MOL).
-
These 2D structures are converted to 3D structures.
-
Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94).
-
The prepared ligand structures are saved in the PDBQT format.
3. Molecular Docking:
-
Molecular docking is performed using software such as AutoDock Vina.[2]
-
A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid box are crucial parameters. For instance, a grid box could be centered at x, y, z coordinates of -9.515, 26.270, and 22.0381 with dimensions of 42.688, 47.783, and 39.555 Å respectively.[1][2]
-
The docking algorithm explores various conformations and orientations of each ligand within the defined active site.
-
The software calculates the binding affinity (docking score) for each pose.
4. Analysis of Results:
-
The docking results are analyzed to identify the best binding pose for each ligand based on the docking score.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.
Visualizations
Experimental Workflow for Comparative Docking
Caption: A flowchart illustrating the key steps in a comparative molecular docking study.
Representative Signaling Pathway: COX-2 Inhibition
Many oxazole and isoxazole derivatives are investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
Caption: A simplified diagram of the COX-2 signaling pathway and the inhibitory action of this compound derivatives.
References
Safety Operating Guide
Proper Disposal of 5-Methyloxazole: A Guide for Laboratory Professionals
The proper disposal of chemical waste is paramount for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of 5-Methyloxazole, a flammable and potentially hazardous compound. Researchers, scientists, and drug development professionals should adhere to these guidelines in conjunction with their institution's specific Environmental Health and Safety (EHS) protocols.
Hazard Profile of this compound
Understanding the hazards associated with this compound is the first step in handling and disposing of it safely. While detailed toxicological properties may not be fully investigated for all isoxazole derivatives, 5-Methylisoxazole is classified as a flammable liquid.[1] General safety data for related isoxazole compounds indicate potential for skin, eye, and respiratory irritation.[2][3][4]
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Flammable Liquid | Flammable liquid and vapor.[1] | 🔥 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment.[1] |
| Skin Irritation | May cause skin irritation.[2][3] | ❗ | Wash skin thoroughly after handling. Wear protective gloves.[5][6] |
| Eye Irritation | May cause serious eye irritation.[2][3] | ❗ | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes.[5][6] |
| Respiratory Irritation | May cause respiratory irritation.[2][3][4] | ❗ | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[5] |
Standard Disposal Protocol for this compound
The disposal of this compound must be handled as hazardous chemical waste.[7][8][9] It is crucial not to dispose of this chemical down the drain or in regular trash.[7][10] The following protocol outlines the standard procedure for its disposal.
Objective: To safely collect, label, and transfer this compound waste for disposal by a certified hazardous waste management service or the institution's EHS department.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.
-
A designated, compatible hazardous waste container with a secure screw-on cap.[11] Plastic bottles are often preferred over glass when compatibility is not an issue.[7]
-
Hazardous waste tag/label provided by your institution's EHS department.[7]
-
Secondary containment bin.
Procedure:
-
Preparation and PPE:
-
Perform all waste handling procedures within a certified chemical fume hood.
-
Don appropriate PPE, including safety goggles, nitrile or other chemical-resistant gloves, and a lab coat.
-
-
Waste Collection:
-
Carefully transfer unwanted this compound into a designated hazardous waste container.
-
Do not mix this compound with other incompatible waste streams.[11] It is best to collect it separately unless advised otherwise by your EHS office.
-
Ensure the container is made of a material compatible with this compound.
-
Keep the waste container securely closed at all times, except when adding waste.[8][11][12]
-
-
Labeling Hazardous Waste:
-
As soon as the first drop of waste is added, affix a hazardous waste tag to the container.[13]
-
Fill out the tag completely and accurately. Information required typically includes:
-
The words "Hazardous Waste".[7]
-
Full chemical name: "this compound". Do not use abbreviations or chemical formulas.[7]
-
The approximate quantity or concentration.
-
The date of waste generation (accumulation start date).[7]
-
The name of the principal investigator and the laboratory location (building and room number).[7]
-
Check the appropriate hazard pictograms (e.g., Flammable, Irritant).[7]
-
-
-
Storage:
-
Store the labeled waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be away from sources of ignition and incompatible chemicals.
-
Place the waste container in a secondary containment bin to prevent spills.[13]
-
Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area.[13][14]
-
-
Arranging for Disposal:
-
Once the container is full or the project is complete, submit a hazardous waste pickup request to your institution's EHS department.[7]
-
Follow your institution's specific procedures for requesting a pickup, which may involve an online form or a paper form.[7]
-
EHS personnel will then collect the waste for proper disposal at an approved waste disposal plant.[5][6][15]
-
-
Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[8][13]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[8][13][16]
-
After triple-rinsing and allowing the container to air dry, deface or remove the original label. The container can then typically be disposed of in the regular trash or recycled, according to your institution's policy.[8][13]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. 5-Methylisoxazole | C4H5NO | CID 79833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. pfw.edu [pfw.edu]
- 10. acs.org [acs.org]
- 11. geo.utexas.edu [geo.utexas.edu]
- 12. mtu.edu [mtu.edu]
- 13. vumc.org [vumc.org]
- 14. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
